An In-Depth Technical Guide to the Synthesis of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride
Introduction 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine is a substituted piperazine molecule that serves as a valuable building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine is a substituted piperazine molecule that serves as a valuable building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a multitude of approved drugs, prized for its ability to modulate pharmacokinetic properties and engage in critical hydrogen bonding interactions with biological targets.[1] The incorporation of a fluorinated phenyl group can further enhance metabolic stability and binding affinity.[2] Consequently, the development of robust, efficient, and scalable synthetic pathways to access high-purity 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine and its dihydrochloride salt is of paramount importance for researchers in the pharmaceutical sciences.
This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this target compound. We will dissect two primary pathways: a direct one-step reductive amination and a multi-step N-alkylation route. This analysis extends beyond mere procedural descriptions to explore the underlying chemical principles, the rationale for methodological choices, and a comparative assessment of each route's advantages and limitations.
Retrosynthetic Analysis
A logical deconstruction of the target molecule, 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, reveals two primary disconnection points around the newly formed carbon-nitrogen bond. This analysis forms the basis for the two synthetic strategies detailed in this guide.
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride: Molecular Architecture, Synthetic Methodologies, and Pharmacological Applications
Executive Summary In the landscape of modern medicinal chemistry, the piperazine ring serves as a highly privileged scaffold, frequently utilized to modulate pharmacokinetic properties and enhance target affinity. 1-[1-(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the piperazine ring serves as a highly privileged scaffold, frequently utilized to modulate pharmacokinetic properties and enhance target affinity. 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride represents a highly specialized derivative within this class. The strategic incorporation of a para-fluoro substitution on the phenyl ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the chiral ethyl linker provides critical spatial directionality for stereoselective receptor binding.
This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, pharmacological relevance, and a field-proven, self-validating synthetic methodology designed for high-yield isolation.
The molecular architecture of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine consists of a basic piperazine heterocycle linked via an ethyl bridge to a fluorinated aromatic system. The free base (CAS: 516447-52-2) is highly lipophilic, which can complicate aqueous assays. Consequently, it is predominantly synthesized and utilized as a dihydrochloride salt (CAS: 1263378-99-9)[1][2]. The protonation of both secondary and tertiary amines on the piperazine ring significantly enhances aqueous solubility and crystalline stability, making it ideal for formulation and long-term storage.
Table 1: Physicochemical and Structural Properties
Property
Value
Method/Relevance
CAS Number
1263378-99-9
Unique identifier for the dihydrochloride salt[2].
Molecular Formula
C₁₂H₁₇FN₂ · 2HCl
Reflects the dibasic nature of the piperazine core.
Molecular Weight
281.19 g/mol
Well within Lipinski's Rule of 5 for oral bioavailability[1].
Physical Form
White Solid
Indicates high purity and stable crystalline lattice[2].
Chirality
1 Stereocenter
Exists as (R) and (S) enantiomers; dictates spatial receptor fit.
Pharmacological Relevance & Structural Biology
Substituted fluorophenyl-ethyl piperazines are highly sought after as intermediates in the synthesis of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. The structural motif is frequently employed in the development of 3[3].
Furthermore, this specific scaffold has been pivotal in the discovery of4[4]. By appending various heterocyclic systems to the secondary amine of the piperazine ring, researchers can generate potent antagonists that block calcium influx in nociceptors, thereby attenuating pain signaling.
Fig 1: Pharmacological signaling pathway of TRPV1 antagonism utilizing the piperazine scaffold.
Synthetic Methodologies: A Self-Validating Approach
The synthesis of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine presents a specific chemical challenge: alkyl aryl ketones (such as 4-fluoroacetophenone) exhibit notoriously poor reactivity toward nucleophilic amines due to a combination of steric hindrance and electronic deactivation. Standard reductive amination protocols often fail or result in low yields.
To overcome this, a specialized two-step reductive amination utilizing Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and Sodium triacetoxyborohydride[NaBH(OAc)₃] is required[4].
Fig 2: Synthetic workflow for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride.
This protocol is designed with built-in analytical checkpoints to ensure the causality of each chemical transformation is validated before proceeding.
Phase 1: Lewis Acid-Mediated Imine Condensation
Action: To a stirring solution of N-Boc-piperazine (1.0 eq) and 4-fluoroacetophenone (1.2 eq) in anhydrous THF, add Ti(Oi-Pr)₄ (2.0 eq). Reflux the mixture at 75 °C under a nitrogen atmosphere for 12 hours.
Causality: Ti(Oi-Pr)₄ serves a dual purpose: it acts as a Lewis acid to highly activate the sterically hindered ketone carbonyl, and it functions as a water scavenger, driving the equilibrium toward the imine intermediate.
Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via FTIR spectroscopy. The successful formation of the imine is validated by the disappearance of the strong ketone C=O stretch (~1680 cm⁻¹) and the emergence of the imine C=N stretch (~1630-1640 cm⁻¹). Do not proceed to reduction until this shift is confirmed.
Phase 2: Chemoselective Reduction
Action: Cool the reaction vessel strictly to -48 °C. Slowly add NaBH(OAc)₃ (1.5 eq) in portions. Allow the reaction to gradually warm to room temperature over 6 hours.
Causality: NaBH(OAc)₃ is a mild, chemoselective hydride donor. Cooling the reaction to -48 °C is critical; it prevents exothermic degradation of the imine and entirely suppresses the direct reduction of any unreacted 4-fluoroacetophenone into 1-(4-fluorophenyl)ethanol.
Validation Checkpoint: Perform LC-MS on a quenched aliquot. The system is validated when the mass spectrum shows the dominant molecular ion peak [M+H]⁺ corresponding to the Boc-protected intermediate, with minimal traces of alcohol byproducts.
Phase 3: Deprotection and Dihydrochloride Salt Precipitation
Action: Following aqueous workup and silica gel purification of the intermediate, dissolve the compound in minimal anhydrous dichloromethane. Add 4M HCl in dioxane (10 eq) dropwise at 0 °C. Stir for 2 hours.
Causality: The anhydrous acidic environment cleanly cleaves the tert-butoxycarbonyl (Boc) protecting group. The byproducts (CO₂ and isobutylene) escape as gases, driving the reaction to absolute completion. Because the reaction is kept anhydrous, the resulting deprotected piperazine immediately protonates and precipitates out of solution as the highly pure dihydrochloride salt.
Validation Checkpoint: The cessation of gas evolution provides a visual cue of completion. Final validation is achieved via ¹H NMR (D₂O); the complete absence of the strong 9H singlet at ~1.4 ppm (Boc group) confirms total deprotection.
References
NextSDS Database - 1-[1-(4-FLUORO-PHENYL)-ETHYL]-PIPERAZINE — Chemical Substance Information. Available at: [Link]
Journal of Medicinal Chemistry (ACS Publications) - Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties. Available at: [Link]
European Patent Office (EPO) - PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES (Patent 1615909). Available at: [Link]
The Pharmacophoric Role of 1-[1-(4-Fluorophenyl)ethyl]piperazine Dihydrochloride in Next-Generation Therapeutics
Executive Summary In the landscape of rational drug design, 1-[1-(4-fluorophenyl)ethyl]piperazine dihydrochloride (CAS 1263378-99-9) is not deployed as a standalone therapeutic, but rather as a highly specialized, privil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, 1-[1-(4-fluorophenyl)ethyl]piperazine dihydrochloride (CAS 1263378-99-9) is not deployed as a standalone therapeutic, but rather as a highly specialized, privileged building block. It is fundamentally responsible for rescuing the pharmacokinetic profiles of first-generation Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1]. This technical whitepaper dissects the structural causality, quantitative structure-activity relationship (SAR) data, and the self-validating experimental architectures used to evaluate derivatives of this critical moiety.
Pharmacophore Deconstruction: Causality in Chemical Design
First-generation TRPV1 antagonists, while highly potent, suffered from severe clinical limitations, including "brick dust" insolubility and on-target hyperthermic side effects[2]. To overcome these hurdles, medicinal chemists engineered the 1-[1-(4-fluorophenyl)ethyl]piperazine moiety to replace rigid, highly lipophilic groups (such as the 4-(trifluoromethyl)phenyl group)[1].
As a Senior Application Scientist, I evaluate this moiety through three distinct functional vectors:
The Piperazine Core (Solubility Engine): The introduction of a basic piperazine ring (pKa ~8.5) allows for the formation of a dihydrochloride salt. The dual protonation of the nitrogens drastically lowers the partition coefficient (LogP) in the gastrointestinal tract, improving aqueous solubility from <1 μg/mL to ≥200 μg/mL[1]. This is a causal requirement for achieving oral bioavailability.
The 4-Fluoro Substitution (Metabolic Shield): Unsubstituted aromatic rings are highly susceptible to para-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. Fluorine acts as a bioisostere for hydrogen; its high electronegativity and strong C-F bond block oxidative metabolism at the para-position, significantly extending the compound's in vivo half-life[1].
The Chiral Ethyl Linker (Steric Anchor): The addition of a methyl group on the benzylic carbon restricts the rotational degrees of freedom. The (R)-enantiomer specifically locks the fluorophenyl ring into an optimal trajectory, allowing it to perfectly occupy the hydrophobic sub-pocket of the TRPV1 receptor, thereby restoring the binding affinity lost by the addition of the hydrophilic piperazine ring[1].
Structural logic of the 1-[1-(4-fluorophenyl)ethyl]piperazine pharmacophore.
Quantitative SAR Profiling
The integration of this moiety into TRPV1 antagonist scaffolds (such as the pyrimidine-based AMG 628) demonstrates a masterclass in balancing pharmacodynamics (potency) with pharmacokinetics (solubility and half-life). The table below summarizes the quantitative impact of this specific substitution[1].
Compound / Scaffold
R-Group at N4 Position
rTRPV1 IC₅₀ (nM)
Aqueous Solubility (μg/mL)
In Vivo Half-Life (Rat, h)
AMG 517 (1st Gen)
4-(trifluoromethyl)phenyl
0.5
< 1.0
1.5
Analogue 16a
Hydrogen (Unsubstituted Pip)
> 4000
> 200
N/A
AMG 628 (2nd Gen)
(R)-1-(4-fluorophenyl)ethyl
3.7
≥ 200
3.8
Note: The unsubstituted piperazine (16a) achieves solubility but completely loses target affinity. The addition of the 1-(4-fluorophenyl)ethyl group rescues sub-10 nM potency while maintaining the solubility gains[1].
Self-Validating Experimental Architectures
To rigorously evaluate the biological activity of compounds synthesized from 1-[1-(4-fluorophenyl)ethyl]piperazine dihydrochloride[3], researchers must employ self-validating assay systems. Below are the definitive protocols for validating target engagement and metabolic stability.
Protocol A: In Vitro FLIPR Calcium Influx Assay (Target Engagement)
This assay quantifies the ability of the synthesized derivative to block capsaicin-induced calcium influx through the TRPV1 channel[1].
Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably transfected with human TRPV1 in 384-well plates.
Causality: CHO cells lack endogenous TRP channels, providing a zero-background system that ensures any calcium signal is exclusively TRPV1-mediated.
Dye Loading (1 Hour): Incubate cells with 4 μM Fluo-4 AM in assay buffer.
Causality: The acetoxymethyl (AM) ester masks the dye's negative charges, allowing passive diffusion across the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM group, permanently trapping the calcium-sensitive fluorophore inside the cell.
Compound Equilibration (30 Mins): Add the piperazine derivative (serial dilutions from 10 μM to 0.1 nM) to the wells.
Causality: A 30-minute pre-incubation is mandatory to allow the antagonist to reach thermodynamic binding equilibrium with the receptor before introducing the agonist.
Agonist Challenge: Inject Capsaicin at its predetermined EC₈₀ concentration.
Causality: Utilizing the EC₈₀ (rather than a saturating maximal dose) provides a robust signal window while remaining sensitive enough to be displaced by competitive antagonists.
Kinetic Readout: Measure fluorescence dynamically (Ex: 488 nm / Em: 516 nm) using a Fluorometric Imaging Plate Reader (FLIPR) for 3 minutes. Calculate the IC₅₀ based on the reduction of the peak fluorescence signal.
FLIPR calcium imaging assay workflow for evaluating TRPV1 antagonism.
To validate the protective effect of the 4-fluoro substitution against hepatic clearance.
Incubation Setup: Combine 1 μM of the test compound with Rat Liver Microsomes (RLMs) (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
Reaction Initiation: Add 1 mM NADPH to the mixture.
Causality: RLMs contain the full suite of CYP450 enzymes, but they remain dormant without NADPH, which serves as the obligate electron donor for CYP-mediated oxidation.
Kinetic Quenching: At precise intervals (0, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately mix with 150 μL of ice-cold acetonitrile.
Causality: The organic solvent instantly denatures the CYP450 enzymes, halting the reaction at exact time points to ensure accurate kinetic modeling.
Quantification: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to track the disappearance of the parent compound and calculate intrinsic clearance (CLint).
References
Title: Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Source: United States Patent Application Publication (US20120046301A1)
Title: The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation
Source: Journal of Neuroscience
URL: [Link]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
For distribution to researchers, scientists, and drug development professionals. Abstract The 1-phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent a...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to researchers, scientists, and drug development professionals.
Abstract
The 1-phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of centrally acting and peripherally active therapeutic agents.[1][2] Its unique stereoelectronic properties and its ability to be readily modified have made it a focal point for drug discovery efforts targeting a diverse range of biological targets. This technical guide delves into the discovery and history of a specific, yet illustrative, member of this class: 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. We will explore its synthesis, the scientific rationale behind its development, and its place within the broader context of fluorophenylpiperazine derivatives, providing a comprehensive resource for researchers in the field.
The Piperazine Core: A Foundation for Pharmacological Diversity
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a versatile building block in drug design.[1][3] Its conformational flexibility and the ability to substitute at both nitrogen atoms allow for the precise tuning of physicochemical properties and pharmacological activity. This has led to the development of numerous successful drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and antianginals.[1] The introduction of an aryl group, particularly a phenyl ring, at the N1 position gives rise to the arylpiperazine class, which has a rich history of interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[4][5]
The Advent of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[6] In the context of arylpiperazines, the addition of a fluorine atom to the phenyl ring can modulate receptor subtype selectivity and improve pharmacokinetic profiles.
Discovery and Initial Synthesis of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine
The earliest documented synthesis of 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine appears in the patent literature, specifically in the international patent application WO2010081851A1.[7] This patent, filed in 2009, discloses the compound as a key intermediate in the synthesis of novel piperidin-4-yl-piperazine derivatives intended for the treatment of Hepatitis C Virus (HCV) infection.[7] This highlights a common paradigm in drug discovery where a core scaffold is initially developed for one therapeutic purpose and subsequently explored for others.
The synthesis described in this patent provides a clear and reproducible method for obtaining the target compound. The key steps are outlined below.
Experimental Protocol: Synthesis of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine[7]
Step 1: Reductive Amination to form 4-[1-(4-Fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
To a solution of 1-Boc-piperazine (1.0 g, 5.36 mmol) in dichloromethane (15 ml), add 4'-fluoroacetophenone (975 µl, 8.05 mmol).
The solvent is removed by evaporation.
Under a nitrogen atmosphere, add Titanium (IV) isopropoxide (2.2 ml, 7.5 mmol) and heat the mixture at 45°C for 4 hours.
Continue stirring at 45°C for an additional 4 hours.
After allowing the reaction to stand at room temperature overnight, pour the mixture into water and stir for 1 hour.
Filter the mixture through a plug of Celite and wash with dichloromethane.
Extract the aqueous layer with dichloromethane.
Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.
Purify the residue by reverse-phase silica gel column chromatography (methanol-water 50/50 to 100/0) to yield the product as a yellow oil.
Step 2: Deprotection to yield 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine
The patent indicates that the subsequent step involves the deprotection of the Boc group to yield the free base, 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine. While the specific conditions for this deprotection are described for the final product in the patent, a standard method would involve treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
Step 3: Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt, the free base is typically dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with two equivalents of hydrochloric acid (either as a gas or a solution in an organic solvent). The resulting precipitate is then collected by filtration and dried.
Below is a Graphviz diagram illustrating the synthetic pathway.
Caption: Synthetic pathway for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride.
Physicochemical Properties and Structural Analogs
The physicochemical properties of 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine dihydrochloride are presented in the table below.
The structural motif of a (4-fluorophenyl)piperazine is a common feature in a variety of pharmacologically active compounds. For instance, derivatives of 1-(4-fluorophenyl)piperazine have been investigated for their activity as serotonin receptor modulators.[6] The ethyl linker between the fluorophenyl ring and the piperazine core in the title compound is a key structural feature that influences its conformational flexibility and interaction with biological targets. Other related compounds include 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride and 1-[2-fluoro-4-(methylsulfonyl)phenyl]piperazine.[9]
Potential Therapeutic Applications and Future Directions
While the initial discovery of 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine was in the context of antiviral research, the broader class of phenylpiperazines has a well-established role in neuroscience.[4] Many phenylpiperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors, making them attractive candidates for the treatment of central nervous system (CNS) disorders.[4][10] For example, compounds with a similar core structure have been explored as antidepressants and anxiolytics.[11]
Furthermore, recent research has highlighted the potential of piperazine derivatives in other therapeutic areas, including oncology and neurodegenerative diseases.[12][13] The structural features of 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine make it a valuable starting point for further chemical modifications to explore its potential in these and other areas. The development of novel synthetic routes and the exploration of its pharmacological profile could uncover new therapeutic applications for this and related compounds.
Below is a diagram illustrating the potential relationships and research directions for this class of compounds.
Caption: Potential therapeutic applications and research directions for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine.
Conclusion
The discovery of 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine dihydrochloride, born from research into antiviral agents, underscores the serendipitous nature of drug discovery. Its synthesis from readily available starting materials and its membership in the pharmacologically significant phenylpiperazine class make it a compound of continued interest. This technical guide provides a foundational understanding of its history, synthesis, and potential for future research. As our understanding of disease biology deepens, privileged scaffolds like the one embodied in this molecule will undoubtedly continue to serve as a rich source of inspiration for the development of novel therapeutics.
References
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. (2024, October 15).
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC. (2025, July 10).
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. (n.d.).
Synthesis of (d) 1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine. PrepChem.com. (n.d.).
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. (2022, February 20).
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. (n.d.).
Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. (2011, August 15).
WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder.
Piperazine. Wikipedia. (n.d.).
CAS 64090-19-3: 1-(4-Fluorophenyl)piperazine dihydrochloride. CymitQuimica. (n.d.).
An In-depth Technical Guide to the Solubility Profile of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, a compound of interest in pharmaceutical research and development. The...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, a compound of interest in pharmaceutical research and development. The document is structured to provide not just data and protocols, but also the underlying scientific rationale, empowering researchers to make informed decisions in their work.
Introduction: The Critical Role of Solubility in Drug Development
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. For a compound such as 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, which possesses a basic piperazine moiety, understanding its solubility behavior, particularly as a dihydrochloride salt, is paramount. The piperazine ring is a common scaffold in medicinal chemistry, known to often enhance the aqueous solubility of drug candidates[1]. This guide will delve into the theoretical and practical aspects of determining the solubility of this specific molecule.
While specific experimental solubility data for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS Number: 1263378-99-9) is not extensively available in the public domain, we can infer its likely behavior based on the well-understood principles of physical chemistry and data from structurally analogous compounds.
Physicochemical Properties and Predicted Solubility Profile
The structure reveals several key features that will govern its solubility:
Piperazine Ring: A basic heterocyclic moiety with two nitrogen atoms. The presence of these nitrogens makes the molecule a weak base, and they are the sites of protonation to form the dihydrochloride salt[2]. The piperazine core generally contributes to improved water solubility[1].
1-(4-Fluoro-phenyl)-ethyl Group: This substituent introduces a degree of lipophilicity, which will influence the overall solubility. The fluorine atom can participate in hydrogen bonding, potentially modulating its interaction with water.
Dihydrochloride Salt: The formation of a dihydrochloride salt by treating the basic piperazine with two equivalents of hydrochloric acid is a common strategy to significantly enhance the aqueous solubility of basic drugs[3]. The salt form dissociates in water, yielding the protonated, more polar form of the drug molecule.
Predicted Solubility:
Based on the structure, 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is expected to be freely soluble in water[2][4]. A structurally similar compound, 1-(4-Fluorophenyl)piperazine dihydrochloride, has a reported solubility of 10 mg/mL in both DMSO and PBS at a pH of 7.2[5]. The addition of an ethyl group in the target compound may slightly increase its lipophilicity, which could marginally decrease aqueous solubility compared to its non-ethylated counterpart. However, the dihydrochloride salt form is expected to ensure substantial solubility in aqueous media.
The solubility in organic solvents is predicted to be lower than in water, particularly in non-polar solvents. It is likely to have some solubility in polar organic solvents like methanol and ethanol, and limited solubility in less polar solvents such as chloroform and ethyl acetate[6][7]. The free base form of the compound is expected to be insoluble in water[6][7].
The following table summarizes the predicted solubility profile:
Solvent/Medium
Predicted Solubility
Rationale
Water
High
Dihydrochloride salt of a basic compound. Piperazine moiety enhances hydrophilicity.
Phosphate Buffered Saline (PBS) pH 7.4
High
Expected to be highly soluble due to the salt form and the pH being below the pKa of the piperazine nitrogens.
0.1 N HCl
Very High
The acidic environment will favor the protonated form, and the common ion effect is not expected to significantly reduce solubility at this concentration.
Polar Aprotic Solvents (e.g., DMSO)
High
Good solvating power for a wide range of compounds.
Polar Protic Solvents (e.g., Ethanol)
Moderate to High
Can engage in hydrogen bonding.
Non-polar Solvents (e.g., Hexane)
Low
"Like dissolves like" principle; the polar salt is unlikely to dissolve in a non-polar solvent.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method . This method ensures that the solvent is fully saturated with the compound, providing a reliable measure of its intrinsic solubility under given conditions.
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Syringes and syringe filters (0.45 µm, chemically compatible)
HPLC system with a suitable column and detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
Preparation of the Sample:
Accurately weigh an amount of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride that is in excess of its expected solubility. A good starting point is 20-30 mg.
Transfer the solid to a glass vial.
Add a precise volume of the desired solvent (e.g., 2 mL of deionized water).
Securely cap the vial.
Equilibration:
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[8]. Preliminary studies can be conducted to determine the optimal equilibration time[9].
Phase Separation:
After equilibration, remove the vial from the shaker and allow it to stand for a short period.
Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. It is crucial to use a filter material that does not bind to the compound.
Quantification by HPLC:
Prepare a series of standard solutions of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride of known concentrations in the same solvent used for the solubility experiment.
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
Prepare appropriate dilutions of the filtered saturated solution.
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
Calculate the original concentration of the saturated solution, which represents the equilibrium solubility.
Factors Influencing the Solubility of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride
Several factors can significantly impact the measured solubility of this compound.
pH
As a salt of a weak base, the solubility of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride will be highly pH-dependent[3][10].
Low pH (Acidic Conditions): In acidic solutions, the equilibrium will favor the protonated, more soluble form of the molecule. Therefore, the solubility is expected to be highest at low pH.
High pH (Basic Conditions): As the pH increases, the compound will deprotonate to its free base form, which is expected to be significantly less soluble in water. This can lead to precipitation if the pH of a saturated solution is raised.
The relationship between pH, pKa, and solubility is a critical consideration in the formulation of oral dosage forms, as the drug will encounter a wide range of pH environments in the gastrointestinal tract[3][10].
Temperature
The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. It is crucial to control the temperature during solubility experiments to ensure reproducible results[8][11].
Common Ion Effect
The solubility of a salt can be decreased by the presence of a common ion in the solution[12][13]. For 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, the presence of a high concentration of chloride ions (for example, in a high molarity HCl solution) could potentially reduce its solubility, although this effect is often less pronounced for highly soluble salts[14].
Polymorphism
Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the compound used in solubility studies.
The following diagram illustrates the interplay of these factors on the solubility of a basic dihydrochloride salt.
Caption: Factors Influencing Solubility.
Conclusion
References
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 148-154.
Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.
A-Z Chemical. (2025, August 21). Understanding the Chemical Properties of 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3). Available at: [Link]
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Chemsrc. (2025, August 25). 1-(4-Fluorophenyl)piperazine. Available at: [Link]
Oncology, I. J. of M. S. and. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
Muselík, J., Komersová, A., & Svačinová, P. (2015). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Pharmaceutical Development and Technology, 20(3), 331-338.
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]
Hamed, R., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3353-3369.
Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1169-1186.
Völgyi, G., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
World Health Organization. (2018).
ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
ResearchGate. (n.d.). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
NextSDS. (n.d.). 1-[1-(4-FLUORO-PHENYL)-ETHYL]-PIPERAZINE — Chemical Substance Information. Retrieved from [Link]
Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
Application Note: 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride in CNS Drug Discovery
Executive Summary The rational design of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds that can navigate the blood-brain barrier (BBB) while maintaining high affinity for target neurore...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds that can navigate the blood-brain barrier (BBB) while maintaining high affinity for target neuroreceptors. 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a highly versatile pharmacophore building block utilized extensively in medicinal chemistry. By combining the metabolic resilience of a fluorinated aromatic ring with the tunable basicity and hydrogen-bonding capacity of a piperazine core, this intermediate serves as an ideal foundation for synthesizing novel modulators of aminergic G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems.
This technical guide details the mechanistic rationale, optimized synthetic handling, and biological evaluation protocols for utilizing this compound in drug discovery workflows.
Physicochemical Profile
Understanding the baseline properties of the dihydrochloride salt is critical for optimizing downstream synthetic steps, particularly regarding solubility and stoichiometric equivalents during neutralization[1].
High in H₂O and DMSO; Low in non-polar organics (until free-based)
Reactive Site
Secondary amine (NH) on the piperazine ring
Mechanistic Rationale: The "Why" Behind the Chemistry
To deploy this building block effectively, researchers must understand the structure-activity relationship (SAR) advantages conferred by its distinct moieties:
The Fluorine Advantage: The para-fluoro substitution on the phenyl ring is a classic bioisosteric strategy used to block CYP450-mediated para-hydroxylation, thereby significantly increasing the metabolic half-life of the resulting drug candidate [[2]]([Link]). Furthermore, the high electronegativity of fluorine modulates the pKa of the adjacent basic amine, enhancing membrane permeability and BBB penetrance without excessively increasing lipophilicity .
The Piperazine Core: The piperazine ring acts as a privileged scaffold for numerous neurotransmitter receptors . Upon binding to aminergic GPCRs (e.g., 5-HT₂ₐ or D₂ receptors), the protonated basic nitrogen atoms participate in critical salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) deep within the transmembrane binding pocket [[3]]([Link]).
The Dihydrochloride Salt Form: While the free base is prone to atmospheric oxidation and CO₂ absorption (forming carbamates), the dihydrochloride salt ensures long-term shelf stability and precise stoichiometric weighing. However, it must be neutralized (free-based) prior to use in nucleophilic coupling reactions.
Experimental Protocols
The following protocols form a self-validating system for synthesizing and evaluating a target CNS ligand using this intermediate.
Phase 1: Free-Basing and N-Alkylation (Ligand Synthesis)
Objective: Convert the stable dihydrochloride salt into a reactive nucleophile and couple it to a target electrophile (e.g., an alkyl halide) to build a bifunctional GPCR ligand.
Step 1: Desalting (Free-Basing)
Suspend 1.0 eq of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine 2HCl in dichloromethane (DCM) (10 mL/mmol).
Add an equal volume of 1M aqueous NaOH. Stir vigorously for 15 minutes at room temperature.
Causality: The highly water-soluble salt is neutralized, rendering the free base lipophilic. DCM is chosen for its excellent solvating power for amines, efficiently extracting the free base from the aqueous layer.
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.
Step 2: Nucleophilic Substitution (
SN2
)
Dissolve the freshly prepared free base (1.0 eq) in anhydrous acetonitrile (MeCN) (5 mL/mmol).
Add the target alkyl halide (1.1 eq) and anhydrous K₂CO₃ (3.0 eq).
Reflux at 80°C for 12 hours under a nitrogen atmosphere.
Causality: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the secondary amine. K₂CO₃ is selected as a mild, insoluble inorganic base; it acts as an acid scavenger (neutralizing the HCl byproduct) without causing side reactions like E2 elimination of the alkyl halide, which stronger bases (e.g., NaH) would promote.
Step 3: Self-Validation & Purification
Monitor reaction completion via LC-MS. The disappearance of the starting material mass (
[M+H]+=209.1
) and the appearance of the target mass confirms successful coupling.
Purify via flash column chromatography (Silica gel, DCM:MeOH gradient). Validate the final structure using ¹H-NMR, ensuring the disappearance of the broad piperazine N-H singlet (~2.5 ppm).
Phase 2: In Vitro GPCR Radioligand Binding Assay
Objective: Determine the binding affinity (
Ki
) of the newly synthesized derivative for the 5-HT₂ₐ receptor.
Membrane Preparation: Incubate CHO-K1 cells expressing human 5-HT₂ₐ receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
Incubation: Add 1 nM of the radioligand [³H]-Ketanserin and varying concentrations of the synthesized test compound (
10−11
to
10−5
M). Incubate for 60 minutes at 25°C.
Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
Causality: Radioligand displacement is chosen over functional assays for initial screening because it provides a direct, thermodynamic measurement of affinity, independent of downstream signaling amplification.
Self-Validation: Run unlabelled Ketanserin as a positive control reference standard to validate the assay window and ensure the calculated
Ki
aligns with historical baseline data.
Reaction Optimization Data
To demonstrate the critical nature of solvent and base selection during the N-alkylation step (Phase 1, Step 2), the following optimization data summarizes the coupling of the piperazine intermediate with 4-chlorobutyrophenone.
Entry
Solvent
Base (Equivalents)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
DCM
Triethylamine (2.0)
25
24
45%
Incomplete reaction; temperature too low for
SN2
activation.
2
THF
DIPEA (2.0)
65
18
62%
Moderate yield; slower reaction rate in less polar solvent.
3
DMF
NaH (1.5)
25
4
35%
Poor yield; strong base promoted E2 elimination of the halide.
4
MeCN
K₂CO₃ (3.0)
80
12
88%
Optimal; polar aprotic solvent with mild acid scavenging.
Visualizations
Synthetic workflow for generating CNS-active ligands from the piperazine dihydrochloride precursor.
GPCR signaling cascade modulated by the synthesized fluorophenyl-piperazine derivative.
References
Standard Reference Data for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride. MDFCW Chemical Database.[1] URL: [Link]
Fluorine in medicinal chemistry. Böhm, H. J., et al. ChemBioChem 5.5 (2004): 637-643.[2] URL:[Link]
Applications of Fluorine in Medicinal Chemistry. Gillis, E. P., et al. Journal of Medicinal Chemistry 58.21 (2015): 8315-8359.[4] URL:[Link]
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem (2021).[5] URL:[Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry (2026).[3] URL: [Link]
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride dosage for in vivo studies
Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride Rationale and Scientific Context Fluorinated piperazine derivatives are privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride
Rationale and Scientific Context
Fluorinated piperazine derivatives are privileged structural motifs in central nervous system (CNS) drug discovery. The addition of a fluorine atom to the phenyl ring enhances lipophilicity, increases blood-brain barrier (BBB) permeability, and blocks oxidative metabolism at the para-position by cytochrome P450 enzymes. Specifically, diphenylalkyl and fluorophenyl-ethyl piperazines serve as highly potent, selective pharmacophores for monoamine reuptake inhibitors, targeting the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[1].
When evaluating novel fragments like 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS 1263378-99-9) in preclinical murine models, achieving reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data requires rigorous formulation, precise dosing, and highly sensitive bioanalytical quantification. This application note details a self-validating workflow for the in vivo profiling of this specific piperazine building block.
Physicochemical Properties & Formulation Strategy
The free base form of fluorophenyl-piperazines is typically a lipophilic oil or poorly soluble solid, which necessitates harsh excipients (e.g., Cremophor EL or high concentrations of DMSO) for intravenous dosing. These excipients can cause histamine release, alter hemodynamics, and artificially skew the drug's clearance (CL) and volume of distribution (
Vd
).
Causality in Formulation: Utilizing the dihydrochloride (2HCl) salt form protonates both the secondary and tertiary amines of the piperazine ring. This drastically lowers the crystal lattice energy and maximizes aqueous solvation, allowing the compound to be formulated in simple 0.9% physiological saline. This isolates the compound's true PK profile from vehicle-induced artifacts.
Table 1: Physicochemical and Formulation Parameters
Parameter
Value / Specification
Rationale / Causality
Compound Name
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine 2HCl
Target pharmacophore for DAT/SERT inhibition.
CAS Number
1263378-99-9
Unique chemical identifier for the 2HCl salt.
Molecular Weight
281.19 g/mol (Salt) / 208.28 g/mol (Base)
Dose calculations must account for the salt mass.
Primary Vehicle
0.9% NaCl (Physiological Saline)
Prevents hemolysis; maintains isotonicity.
Alternative Vehicle
5% DMSO / 95% Saline
Used only if concentrations >10 mg/mL are required.
Storage (Formulated)
4°C, use within 24 hours
Prevents potential hydrolysis or microbial growth.
In Vivo Dosing Protocols (Mice and Rats)
To establish a comprehensive PK profile (Clearance, Half-life, Bioavailability), the compound must be administered via both Intravenous (IV) and Per Os (PO, oral gavage) routes.
Dosing Volume Constraints and Causality
Strict adherence to species-specific dosing volumes is critical. The total blood volume of a mouse is approximately 70–80 mL/kg. Injecting IV volumes larger than 5 mL/kg (0.5% of body weight) rapidly increases hydrostatic pressure, potentially causing right heart strain and artificially inflating the initial volume of distribution (
Vd
)[2].
Dose Preparation: Weigh the 2HCl salt accurately, applying a correction factor for the salt mass (
281.19/208.28=1.35
). To achieve a 1.0 mg/mL free-base equivalent concentration, dissolve 1.35 mg of the salt in 1.0 mL of 0.9% saline.
Pre-Dose Sampling: Collect a blank plasma sample from each animal prior to dosing. Validation checkpoint: This ensures no endogenous isobaric interferences exist during LC-MS/MS analysis.
Administration: Administer the dose using a 27G needle for IV (mice) or a 20G oral gavage needle for PO.
Serial Sampling: Collect 20 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to separate plasma.
Fig 1. Preclinical PK and brain penetration workflow for piperazine derivatives.
Bioanalytical Quantification (LC-MS/MS)
Piperazine derivatives are basic and highly polar. Liquid-liquid extraction (LLE) often yields poor recovery for polar basic analytes unless the pH is heavily adjusted.
Causality in Sample Prep: Protein precipitation (PPT) with acetonitrile (containing 0.1% formic acid) is the optimal choice. The acid denatures plasma proteins rapidly while keeping the basic piperazine fully protonated and soluble in the organic-aqueous supernatant, ensuring >90% recovery[3].
LC-MS/MS Protocol
Precipitation: Add 10 µL of plasma to 50 µL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) and 0.1% Formic Acid.
Extraction: Vortex for 2 minutes at 1500 RPM, then centrifuge at 15,000 x g for 10 minutes at 4°C.
Chromatography: Inject 2 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. The parent mass for the free base is
[M+H]+=209.1
m/z.
If the objective is to evaluate the efficacy of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine as a DAT inhibitor, PK data must be correlated with PD readouts. Fluorophenyl-piperazines act as competitive inhibitors at the presynaptic dopamine transporter, preventing the clearance of dopamine from the synaptic cleft and thereby enhancing postsynaptic signaling[1].
To validate this in vivo, researchers typically utilize brain microdialysis in the striatum of freely moving rats to measure extracellular dopamine spikes following intraperitoneal (IP) or PO administration of the compound.
Fig 2. Mechanism of synaptic reuptake inhibition by fluorophenyl-piperazine scaffolds.
References
Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring. ACS Publications.[Link]
Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech.[Link]
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed.[Link]
Section 1: Chromatographic Purity and Assay by High-Performance Liquid Chromatography (HPLC)
An In-Depth Guide to the Analytical Characterization of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride Introduction 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a piperazine derivative of signifi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Analytical Characterization of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride
Introduction
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a piperazine derivative of significant interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API), ensuring its identity, purity, strength, and quality is paramount. This requires a suite of robust, validated analytical methods. This document provides a detailed exploration of the essential analytical techniques for the comprehensive characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in fundamental chemical principles and aligned with regulatory expectations for analytical rigor.[1][2]
The molecular structure, possessing a chiral center, a fluorinated aromatic ring, and a basic piperazine moiety, presents unique analytical considerations that will be addressed in the following sections.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the analyte is the foundation upon which all analytical methods are built. These properties dictate choices in solvents, chromatographic conditions, and detection techniques.
Property
Value/Description
Significance for Analysis
Chemical Structure
The structure contains a UV-active phenyl ring, two basic nitrogen atoms in the piperazine ring, and a fluorine atom. This informs the use of UV detection, potentiometric titration, and potentially ¹⁹F NMR.
Molecular Formula
C₁₂H₁₇FN₂ · 2HCl
Confirmed by mass spectrometry.
Molecular Weight
281.2 g/mol
Essential for all calculations of concentration and purity.
Appearance
White to off-white solid.
Basic physical characterization.
Solubility
As a dihydrochloride salt, it is expected to be soluble in water and polar solvents like methanol. The free base is soluble in less polar organic solvents.[3][4]
Crucial for sample and standard preparation for HPLC, titration, and NMR.
pKa
Piperazine has two pKa values (approx. 5.7 and 9.8). The exact values for this derivative may vary but will be in a similar range.[3]
Critical for developing HPLC methods (mobile phase pH control) and understanding titration behavior.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and potency of pharmaceutical compounds. A stability-indicating reversed-phase HPLC method is essential for separating the main component from process-related impurities and degradation products.[5]
Causality Behind Method Design: The molecule's moderate polarity makes it ideally suited for reversed-phase chromatography. The fluorophenyl group provides a strong chromophore for UV detection. The basic nature of the piperazine ring necessitates careful control of the mobile phase pH to ensure good peak shape and retention. A pH between 3 and 7 is typically chosen to ensure the piperazine nitrogens are protonated, minimizing peak tailing.
Protocol 1: Stability-Indicating RP-HPLC Method
1. Instrumentation:
HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
2. Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 3.5 µm
Standard reversed-phase column providing good retention and resolution.
Mobile Phase A
0.1% Formic Acid in Water
Provides an acidic pH to ensure protonation of the analyte for good peak shape.
Mobile Phase B
Acetonitrile
Common organic modifier for reversed-phase chromatography.
A gradient elution is necessary to elute potential impurities with a wide range of polarities and ensure the primary peak is well-resolved.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection
UV at 254 nm
The phenyl ring provides strong absorbance at this wavelength.
Injection Vol.
10 µL
3. Solution Preparation:
Diluent: 50:50 Methanol:Water
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
4. Method Validation:
The method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[6][7]
Parameter
Acceptance Criteria
Specificity
No interference at the retention time of the main peak from blanks, impurities, or degradation products. Peak purity should pass.
Linearity
Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.
Accuracy
98.0% to 102.0% recovery for the assay of the API.
Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD.[6]
Robustness
No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Workflow for HPLC Analysis
Caption: High-level workflow for HPLC assay and purity analysis.
Section 2: Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the API to produce potential degradation products.[8][9] The goal is to achieve 5-20% degradation of the API to ensure that the method can adequately separate and detect any resulting degradants.[10]
Protocol 2: Forced Degradation Conditions
For each condition, a sample of the API is prepared at approximately 0.5 mg/mL and subjected to the stress. A control sample is stored under normal conditions.
Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours. Neutralize with 1M NaOH before analysis.
Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 24 hours. Neutralize with 1M HCl before analysis.[10]
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours.
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Section 3: Identity Confirmation
While HPLC provides identity based on retention time, orthogonal methods are required for unambiguous confirmation.
A. Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Expected ¹H NMR Features: Signals corresponding to the aromatic protons on the fluorophenyl ring, the methine proton of the ethyl group, the methyl protons, and the non-equivalent protons of the piperazine ring.[11]
Expected ¹⁹F NMR Features: A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
Mass Spectrometry (MS):
Principle: MS measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination and structural elucidation through fragmentation patterns.
Protocol: Typically performed via Liquid Chromatography-Mass Spectrometry (LC-MS). The HPLC method described above can be adapted for an LC-MS system.
Expected Results: Using electrospray ionization (ESI) in positive mode, the expected parent ion would be for the free base [C₁₂H₁₇FN₂ + H]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Principle: FT-IR provides a fingerprint of the molecule by identifying the vibrational frequencies of its functional groups.
Protocol: A small amount of the solid sample is analyzed, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Expected Bands: Characteristic absorptions for N-H stretching (from the protonated amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.
B. Titrimetric Assay
Principle: As a dihydrochloride salt of a di-basic compound, a non-aqueous acid-base titration can be used for a highly precise and accurate assay, often serving as a reference method. The two protonated nitrogens of the piperazine ring are titrated with a strong acid in a non-aqueous medium.[12][13]
Protocol 3: Non-Aqueous Titration
Reagents: 0.1 M Perchloric acid in glacial acetic acid (titrant), glacial acetic acid (solvent), crystal violet indicator.
Procedure:
a. Accurately weigh approximately 100 mg of the sample into a clean, dry 100 mL beaker.
b. Dissolve in 25 mL of glacial acetic acid.
c. Add 2-3 drops of crystal violet indicator.
d. Titrate with 0.1 M perchloric acid to a blue-green endpoint.
e. Perform a blank titration and make any necessary corrections.
Calculation: The assay is calculated based on the stoichiometry that 1 mole of the dihydrochloride reacts with 2 moles of perchloric acid.
Section 4: Analysis of Volatile Impurities by Gas Chromatography (GC)
Principle: While the API itself is non-volatile, GC is an excellent technique for quantifying residual solvents or potential volatile impurities, such as unreacted starting materials. The analysis would typically be performed on the free base of the compound.
Protocol 4: GC-MS for Impurity Profiling
Sample Preparation: Dissolve the API in water, basify with NaOH to pH > 11 to form the free base, and extract into a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and concentrate if necessary.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Conditions:
Parameter
Recommended Condition
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas
Helium at 1.2 mL/min
Injector Temp.
250 °C
Oven Program
50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Conditions
Electron Ionization (EI) at 70 eV, Scan range 40-450 amu
The comprehensive analytical characterization of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride requires a multi-faceted approach. A validated, stability-indicating HPLC method serves as the primary tool for purity and assay. Orthogonal techniques, including NMR, MS, and FT-IR, provide unambiguous identity confirmation. Classical methods like non-aqueous titration offer a robust and precise assay. Finally, GC-MS is employed to control for volatile impurities. The integration of these methods ensures a deep understanding of the API's quality profile, supporting drug development efforts and ensuring compliance with regulatory standards.[1][2]
References
Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom. Retrieved from [Link]
Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). Pharmaerudition. Retrieved from [Link]
Determination of Piperazine in Formulations by Nonaqueous Titration. (n.d.). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Veeprho. Retrieved from [Link]
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8). SciELO. Retrieved from [Link]
Determination of Piperazine in Formulations by Nonaqueous Titration. (2020, February 20). Oxford Academic. Retrieved from [Link]
Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). curbankdingsymce. Retrieved from [Link]
Water Analysis in Piperidine/Piperazine. (n.d.). Scribd. Retrieved from [Link]
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride | 1263378-99-9. (n.d.). MilliporeSigma. Retrieved from [Link]
Understanding the Chemical Properties of 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3). (2025, August 21). Autech. Retrieved from [Link]
Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. (2024, July 8). ResearchGate. Retrieved from [Link]
ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins. Retrieved from [Link]
1-(4-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3. (2025, August 25). Chemsrc. Retrieved from [Link]
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PMC. Retrieved from [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. Retrieved from [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved from [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved from [Link]
1-piperazinamine, N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthalenylmethyl)- [1H NMR] Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. (2014, June 15). DGRA. Retrieved from [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]
1-[1-(4-FLUORO-PHENYL)-ETHYL]-PIPERAZINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved from [Link]
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved from [Link]
Application Note: Pharmacological Profiling of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride in Neuropharmacology
Executive Summary & Scientific Rationale In contemporary neuroscience and drug discovery, substituted phenylpiperazines serve as foundational pharmacophores for interrogating the central monoaminergic system. 1-[1-(4-Flu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In contemporary neuroscience and drug discovery, substituted phenylpiperazines serve as foundational pharmacophores for interrogating the central monoaminergic system. 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9) is a highly specialized, rigid monoamine analog. By incorporating a para-fluoro substitution and a chiral 1-ethyl moiety onto the phenylpiperazine scaffold, this compound exhibits a tuned pharmacological profile, primarily targeting serotonin (5-HT
1A
, 5-HT
2A/C
) and dopamine (D
2
, D
3
) receptors [1, 3].
The structural modifications in this molecule are highly deliberate:
Para-Fluoro Substitution: Halogenation at the para position prevents rapid CYP450-mediated para-hydroxylation, significantly increasing metabolic stability in vivo. Furthermore, the electronegativity of fluorine enhances binding affinity at the 5-HT
1A
orthosteric site [2, 4].
1-Ethyl Chiral Center: The addition of the ethyl group introduces stereospecificity. The spatial orientation of this group dictates whether the molecule acts as a full agonist, partial agonist, or antagonist, particularly influencing its selectivity for D
3
over D
2
receptors[3].
Dihydrochloride Salt (2HCl): Unlike its free-base counterpart, the 2HCl salt ensures rapid and complete dissolution in physiological buffers (e.g., Artificial Cerebrospinal Fluid [ACSF] or Phosphate-Buffered Saline [PBS]). This eliminates the need for organic solvents like DMSO, which can independently alter membrane fluidity and confound electrophysiological recordings.
This application note provides validated, step-by-step protocols for utilizing this compound in in vitro receptor profiling, ex vivo electrophysiology, and in vivo behavioral assays.
To ensure reproducible experimental outcomes, precise formulation is critical. The following table summarizes the quantitative physicochemical data and reconstitution parameters required for laboratory use.
Dissolve 28.1 mg in 1 mL of sterile ddH
2
O to yield a 100 mM stock. Aliquot and store at -20°C.
Working Concentration Range
In vitro: 1 nM – 10 µM. In vivo: 1 – 10 mg/kg (i.p. or s.c.).
Mechanistic Pathway: Monoaminergic Modulation
Substituted phenylpiperazines typically exert their effects via G-protein coupled receptors (GPCRs). The diagram below illustrates the divergent intracellular signaling cascades triggered by this compound class at 5-HT
1A
and D
2
/D
3
receptors.
Fig 1: Downstream GPCR signaling cascades modulated by fluorophenylpiperazine derivatives.
Experimental Protocols
Protocol A: In Vitro Radioligand Binding & BRET Assays
Objective: To determine the binding affinity (
Ki
) and functional efficacy (cAMP inhibition) at 5-HT
1A
receptors.
Causality & Self-Validation: We use [
3
H]-8-OH-DPAT as the radioligand because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT
1A
receptor. Non-specific binding (NSB) is defined using 10 µM unlabeled serotonin (5-HT) to ensure the assay strictly measures 5-HT
1A
-specific displacement [4]. For functional efficacy, a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor (e.g., CAMYEL) is used instead of endpoint ELISA, as it provides real-time kinetic data, allowing differentiation between full and partial agonism.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293T cells stably expressing human 5-HT
1A
receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl
2
, 0.1% ascorbic acid).
Binding Reaction: In a 96-well plate, combine:
50 µL of [
3
H]-8-OH-DPAT (final concentration 1 nM).
50 µL of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine 2HCl at varying concentrations (
10−11
to
10−5
M).
100 µL of membrane suspension (approx. 15 µg protein/well).
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter.
Data Analysis: Calculate IC
50
using non-linear regression (GraphPad Prism) and convert to
Ki
using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Patch-Clamp Electrophysiology
Objective: To assess the compound's effect on synaptic transmission in the medial prefrontal cortex (mPFC), a region heavily innervated by serotonergic and dopaminergic projections.
Causality & Self-Validation: The 2HCl salt is dissolved directly into oxygenated ACSF. To validate that the observed changes in spontaneous Inhibitory Postsynaptic Currents (sIPSCs) are mediated by 5-HT
1A
receptors, the selective antagonist WAY-100635 is applied prior to the test compound. A mandatory washout phase ensures the effects are reversible and not due to cell death or slice degradation.
Step-by-Step Methodology:
Slice Preparation: Decapitate adult mice (C57BL/6) under deep isoflurane anesthesia. Rapidly extract the brain and cut 300 µm coronal slices containing the mPFC in ice-cold, oxygenated (95% O
2
/5% CO
2
) sucrose-substituted ACSF.
Recovery: Transfer slices to a holding chamber with standard ACSF at 32°C for 45 minutes, then allow them to rest at room temperature for 1 hour.
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with ACSF (2 mL/min) at 32°C. Identify layer V pyramidal neurons using DIC optics.
Whole-Cell Configuration: Patch neurons using glass pipettes (3–5 MΩ) filled with a CsCl-based internal solution to isolate IPSCs (holding potential = -70 mV).
Drug Application:
Record baseline sIPSCs for 5 minutes.
Bath-apply 10 µM 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine 2HCl for 10 minutes.
Wash out with standard ACSF for 15 minutes.
Control Validation: In a separate slice, pre-incubate with 1 µM WAY-100635 for 10 minutes before applying the test compound.
Protocol C: In Vivo Behavioral Pharmacology (Head-Twitch Response)
Objective: To evaluate the 5-HT
2A
vs 5-HT
1A
functional dominance of the compound in vivo.
Causality & Self-Validation: Phenylpiperazines often exhibit mixed 5-HT
1A
/5-HT
2A
activity. The Head-Twitch Response (HTR) in mice is a robust, self-validating proxy for 5-HT
2A
agonism. However, concurrent 5-HT
1A
agonism can suppress the HTR. By administering the compound alone, and then in combination with a 5-HT
1A
antagonist, researchers can unmask the true receptor interaction dynamics [2].
Step-by-Step Methodology:
Acclimation: Habituate male C57BL/6 mice to the observation arena (a clear plexiglass cylinder) for 30 minutes daily for three days prior to testing.
Dosing: On test day, divide mice into four groups (n=8/group):
Group 1: Vehicle (Saline, i.p.)
Group 2: Test Compound (5 mg/kg, i.p.)
Group 3: Test Compound (10 mg/kg, i.p.)
Group 4: WAY-100635 (1 mg/kg, s.c.) followed 15 mins later by Test Compound (10 mg/kg, i.p.)
Observation: Immediately post-injection, place the mouse in the arena. Record behavior using a high-speed camera for 30 minutes.
Scoring: Blinded observers count the number of paroxysmal rotational head movements (head twitches).
Expected Quantitative Data & Interpretation
When executing the protocols above, researchers should anticipate data aligning with the established profiles of fluorinated phenylpiperazines. The table below provides a benchmark for expected results.
Assay Type
Target / Metric
Expected Outcome Profile
Interpretation
Radioligand Binding
5-HT
1A
Affinity (
Ki
)
5 – 25 nM
High affinity, typical of para-halogenated piperazines.
Wikipedia Contributors. "Phenylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]
Wikipedia Contributors. "para-Fluorophenylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]
Kaczor, A. A., et al. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules, MDPI (2021). Available at:[Link]
Finlay, D. B., et al. "The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism." PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Welcome to the Technical Support Center for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This document dissects the physicochemical causality behind common experimental failures and provides self-validating protocols to ensure absolute scientific integrity in your drug development and analytical workflows.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: My powdered sample is clumping and sticking to the spatula. How does this affect my downstream assays?Root Cause: Piperazine dihydrochloride salts are inherently hygroscopic[1][2]. The crystal lattice of the dihydrochloride salt has a high thermodynamic affinity for atmospheric water, leading to rapid surface adsorption and subsequent hydrate formation.
Impact: This moisture uptake causes "caking" and significantly alters the effective molecular weight of the powder. Weighing a hydrated sample without correcting for water content leads to sub-potent stock solutions, skewing IC50/EC50 calculations.
Resolution: Always store the compound in a tightly sealed container within a desiccator. If caking has occurred, dry the sample under a high vacuum at 40°C for 4-6 hours before use to drive off adsorbed water.
Q2: I prepared a 10 mM aqueous stock solution, but a white precipitate formed after adjusting the pH to 7.4. Why?Root Cause: The solubility of this compound is strictly pH-dependent. The dihydrochloride salt is highly water-soluble due to the protonated piperazine nitrogens. However, as the pH approaches or exceeds the pKa of the secondary/tertiary amines (typically around pH 8.0–9.0 for piperazines), the compound deprotonates into its free base form[3]. The free base of the 1-(4-fluoro-phenyl)-ethyl derivative is highly lipophilic and insoluble in aqueous media.
Resolution: Maintain aqueous stock solutions at a mildly acidic to neutral pH (pH 4.0–6.5). If physiological pH (7.4) is required for your assay, dilute the acidic stock into your assay buffer immediately before use, ensuring the final concentration is well below the solubility limit of the free base.
Q3: My LC-MS analysis shows new peaks (M+16 mass shift) after storing the stock solution for a month. What is degrading?Root Cause: The M+16 mass shift is the classic signature of N-oxide formation. The electron-rich nitrogen atoms in the piperazine ring are highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS)[3]. Furthermore, synthetic fluorophenyl-piperazines demonstrate significant degradation and loss of the parent compound when stored in solutions at room temperature for extended periods[4].
Resolution: Degas all solvents used for stock solutions. Blanket the headspace of storage vials with an inert gas (Argon or Nitrogen) and store aliquots at -20°C to halt oxidative kinetics.
Q4: Can I heat-sterilize (autoclave) solutions of this compound for in vivo studies?Root Cause: No. Thermal stress accelerates the hydrolysis of the compound and can induce dehydrohalogenation (loss of HCl), leading to the release of irritating/toxic vapors[1][5]. Elevated temperatures in aqueous environments will also exponentially drive the oxidative degradation of the piperazine ring.
Resolution: Use sterile filtration (0.22 µm PTFE or PVDF membranes) instead of heat sterilization.
Part 2: Mechanistic Degradation Pathways
Mechanistic degradation pathways of the piperazine dihydrochloride salt.
Part 3: Quantitative Data & Stability Profile
Table 1: Physicochemical & Stability Profile
Parameter
Value / Characteristic
Impact on Experiments
Chemical Formula
C₁₂H₁₇FN₂ · 2HCl
The 2HCl salt ensures high aqueous solubility but introduces hygroscopicity.
Molecular Weight
281.19 g/mol
Must be mathematically adjusted if hydrate formation occurs due to moisture.
pKa (Piperazine N)
~8.0 - 9.0
Dictates the pH threshold for deprotonation and free-base precipitation.
Hygroscopicity
Moderate to High
Requires strict desiccation; causes severe weighing and concentration errors.
| Oxidative Potential | Susceptible to N-oxidation | Requires degassed solvents and inert gas blanketing during storage. |
Objective: Prevent moisture-induced mass errors and localized hydrolysis.
Equilibration: Transfer the sealed vial from cold storage (2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes before opening.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly altering its mass.
Inert Weighing: Weigh the compound using a calibrated analytical balance inside a nitrogen-purged glove bag, or use an anti-static weighing boat if a glove bag is unavailable.
Causality: Nitrogen purging displaces humid air. Anti-static boats prevent the fine, dry powder from dispersing due to static charge, which is common with dihydrochloride salts.
System Validation: Perform a Karl Fischer titration on a parallel 10 mg dummy sample.
Validation Logic: This validates the exact water content of the batch, allowing you to mathematically correct the required mass for your stock solution, ensuring absolute molarity accuracy.
Protocol 2: Preparation of Long-Term Stability Stock Solutions
Objective: Prevent oxidative degradation and pH-induced precipitation.
Solvent Preparation: Prepare the solvent (e.g., HPLC-grade water or 0.1M acetate buffer, pH 5.0) and degas it by sonication under vacuum for 15 minutes.
Causality: Removing dissolved oxygen eliminates the primary reactant responsible for the oxidative degradation of the piperazine ring to N-oxides[3].
Dissolution & Blanketing: Dissolve the weighed powder in the degassed solvent. Immediately aliquot into amber glass vials and blanket the headspace of each vial with Argon gas before sealing.
Causality: Argon is heavier than air and forms a protective layer over the solution, preventing atmospheric oxygen from re-dissolving into the liquid during storage. Amber glass prevents photodehalogenation of the fluorophenyl moiety.
System Validation: Analyze a 10 µL aliquot via LC-MS immediately after preparation (T=0).
Validation Logic: Establishes a baseline chromatogram to confirm the absence of the M+16 (N-oxide) degradation peak, validating the efficacy of the degassing and blanketing steps.
Part 5: Workflow Visualization
Optimized workflow for preparing and storing stable aqueous stock solutions.
References
Benchchem. "Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide." Benchchem. 3
Technical Support Center: Improving 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride Solubility
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-[1-(4-Fluoro-phenyl)-ethyl]-piper...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. This document provides a series of troubleshooting steps, in-depth scientific explanations, and detailed protocols to systematically address and overcome these issues.
This section addresses the most common initial questions regarding the compound's properties and behavior in solution.
Q1: What is 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, and why is its solubility a common issue?
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a piperazine derivative provided as a dihydrochloride salt. The piperazine moiety contains two basic nitrogen atoms, which are protonated to form a water-soluble salt. However, like many hydrochloride salts of organic bases, its solubility is highly dependent on the pH of the medium.[1][2] Challenges often arise when the pH of the solution shifts, causing the compound to convert to its less soluble free base form, leading to precipitation. The free base form, 1-(4-Fluorophenyl)piperazine, is known to be insoluble in water.[3]
Q2: How does the dihydrochloride salt form dictate its solubility behavior?
The dihydrochloride salt form means the compound has two equivalents of hydrogen chloride associated with the two basic nitrogens of the piperazine ring. This has several implications:
pH-Dependent Solubility: The salt is designed to be soluble in acidic aqueous solutions. As the pH increases, the protonated nitrogens will be neutralized, converting the molecule to its free base. This uncharged form is significantly more lipophilic and less water-soluble, causing it to precipitate.[4]
pH of Maximum Solubility (pHmax): There is typically a specific pH at which the salt exhibits maximum solubility. Below this pH, the common-ion effect can reduce solubility, while above this pH, the formation of the free base drastically lowers it.[2][5]
Common-Ion Effect: In solutions with a high concentration of chloride ions (e.g., from adding HCl to lower the pH), the solubility of the hydrochloride salt can be suppressed.[5] This is a critical consideration when attempting to dissolve the compound in highly acidic media or certain buffers.
Q3: My compound appears to dissolve initially in a buffer but then crashes out. What is happening?
This is a classic sign of supersaturation and subsequent precipitation, often triggered by a pH shift. When you add the acidic salt to a neutral or slightly basic buffer, it may momentarily dissolve. However, the buffer's capacity can be overcome locally, or over time, the solution pH equilibrates to a point where the free base is no longer soluble. The solution becomes supersaturated with the free base, which then precipitates out of the solution.[6] Verifying the final, equilibrated pH of your solution is a crucial troubleshooting step.[7]
Troubleshooting Guide: A Step-Wise Approach to Solubilization
If you are facing solubility issues, follow this logical progression from simple adjustments to more advanced formulation strategies.
Q4: I can't dissolve the compound in my aqueous buffer (e.g., PBS pH 7.4). What is the very first thing I should do?
The first and most critical step is to determine the compound's pH-solubility profile. Since it is a dihydrochloride salt of a weak base, its solubility will be lowest at higher pH values and will increase as the pH decreases.
Actionable Advice: Instead of trying to force it into a solution at a fixed pH, systematically test its solubility across a range of pH values (e.g., from pH 2 to pH 8). This will identify the pHmax and the usable pH range for your experiments.[2]
This diagram outlines the initial steps to diagnose and solve solubility issues based on pH adjustment.
Caption: Initial troubleshooting workflow for pH-dependent solubility.
Advanced Solubilization Strategies
If pH optimization alone does not achieve the desired concentration, or if your experimental system has strict pH constraints, consider these advanced formulation techniques.
Q5: pH adjustment improved solubility, but I need a higher concentration. Can I use co-solvents?
Yes, using co-solvents is a highly effective and common strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving less polar molecules, such as the free base form of your compound.[9]
Mechanism of Action: A co-solvent system can increase the solubility of the un-ionized (free base) form of the drug, thereby extending the concentration limit even at pH values where it would normally precipitate.[10]
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[9]
Considerations: Co-solvents can impact biological systems (e.g., cell viability, enzyme activity). It is crucial to determine the tolerance of your specific application to the chosen co-solvent and its final concentration.
Q6: My application is sensitive to organic solvents. How can cyclodextrins help improve stability and solubility?
Cyclodextrins are an excellent alternative when organic co-solvents must be avoided.[] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13]
Mechanism of Action: The hydrophobic "guest" molecule (your compound) can form a non-covalent "inclusion complex" with the cyclodextrin "host".[14][15] This complex sequesters the hydrophobic part of your molecule within its core, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water.[][13] This can significantly increase the apparent aqueous solubility of the drug.
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are widely used in pharmaceutical formulations due to their high water solubility and safety profiles.[15]
Benefit: By forming an inclusion complex, cyclodextrins can also enhance the stability of the active pharmaceutical ingredient (API) against degradation.[13]
Q7: What role can surfactants play in solubilization?
Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[16][17]
Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble free base of your compound can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[17]
Common Surfactants: Polysorbate 80 (Tween® 80) and various Pluronics® are non-ionic surfactants commonly used in pharmaceutical formulations due to their low toxicity.[17][18] Anionic surfactants like sodium dodecyl sulfate (SDS) are also potent solubilizers but are often limited to in-vitro applications.
Considerations: The interaction between an ionic drug and an ionic surfactant can sometimes lead to the formation of an insoluble salt, so non-ionic surfactants are often a safer starting point.[16]
Q8: I am developing a solid dosage form. What is a good strategy to improve dissolution and bioavailability?
For solid formulations, creating a solid dispersion is a powerful technique to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble drugs.[19][20][21]
Mechanism of Action: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix.[22] When this solid system is exposed to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[21] This can create a temporary supersaturated solution that facilitates absorption.
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common hydrophilic carriers.[22]
Preparation Methods: Techniques include solvent evaporation, hot-melt extrusion, and spray drying.[21] The solvent evaporation method is often the most accessible at a laboratory scale.
Experimental Protocols
Protocol 1: Determination of Equilibrium pH-Solubility Profile
This protocol determines the compound's solubility at various pH points to find the pH of maximum solubility (pHmax).
Preparation of Buffers: Prepare a series of buffers (e.g., HCl/KCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8) covering the desired pH range.[7]
Sample Preparation: In separate vials, add an excess amount of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride to a fixed volume (e.g., 2 mL) of each buffer. "Excess" means enough solid should remain undissolved at equilibrium.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[7]
Sample Collection & Processing:
After equilibration, allow the samples to stand briefly for large particles to settle.
Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.
Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation post-filtration.
Analysis: Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
pH Measurement: Measure the final pH of the slurry in each vial to confirm the equilibrium pH.[7]
Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) on the y-axis against the final equilibrium pH on the x-axis to visualize the pH-solubility profile.
Protocol 2: Screening for Effective Co-solvents
This protocol helps identify a suitable co-solvent system for your desired concentration.
Stock Solution: Prepare a concentrated stock solution of the compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in PEG 400).
System Preparation: In vials, prepare a series of co-solvent/aqueous buffer blends (e.g., 10%, 20%, 30%, 40%, 50% v/v of PEG 400 in pH 5 acetate buffer).
Solubility Test: Add a small aliquot of the compound stock solution to each blend to achieve a target concentration slightly above your desired final concentration.
Observation: Vortex each vial and observe for immediate precipitation.
Equilibration & Assessment: Allow the vials to stand at room temperature for at least 24 hours and observe for any delayed precipitation (crystallization). The lowest percentage of co-solvent that maintains a clear solution is your lead system.
Protocol 3: Phase Solubility Studies with Cyclodextrins
This method, based on the Higuchi-Connors method, determines the binding constant and solubilizing efficiency of a cyclodextrin.
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 60, 80 mM HPβCD).
Sample Preparation: Add an excess amount of the compound to each cyclodextrin solution.
Equilibration: Agitate the sealed vials at a constant temperature until equilibrium is reached (24-72 hours).
Analysis: Filter the supernatant and analyze the concentration of the dissolved compound via HPLC-UV, as described in Protocol 1.
Data Plotting: Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (Type AL) indicates the formation of a soluble 1:1 complex and allows for the calculation of the stability constant.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
This is a lab-scale method to produce a solid dispersion for dissolution testing.
Dissolution: Dissolve a specific ratio of the compound and a hydrophilic carrier (e.g., 1:4 drug-to-PVP ratio by weight) in a suitable common solvent (e.g., ethanol or methanol).
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done until a dry, thin film is formed on the inside of the flask.
Final Drying: Further dry the solid film under a high vacuum for 24 hours to remove any residual solvent.
Collection: Scrape the resulting solid from the flask. The material can be gently ground to a fine powder.
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the carrier.
Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure crystalline compound in a relevant buffer.
Summary and Decision-Making Guide
Choosing the right strategy depends on your specific experimental needs, including the required concentration, formulation type (liquid vs. solid), and any system constraints (e.g., solvent toxicity).
Strategy
Pros
Cons
Best For...
pH Adjustment
Simple, cost-effective, no excipients needed.
Limited by compound's pKa and pHmax; risk of precipitation on dilution.
Initial screening; applications where pH can be controlled below pHmax.
Co-solvents
Highly effective, can achieve very high concentrations.
Potential for biological interference/toxicity; can affect protein stability.
In vitro assays; stock solutions; formulations where solvent effects are known and controlled.
Potential for cell lysis; can interfere with some biological assays.
In vitro dissolution studies; formulations where micellar solubilization is desired.
Solid Dispersions
Significantly enhances dissolution rate and oral bioavailability.[20]
Requires processing; potential for physical instability (recrystallization) over time.
Development of oral solid dosage forms (tablets, capsules).
This diagram provides a logical path for selecting the most appropriate solubilization method.
Caption: Decision-making flowchart for selecting a solubility enhancement strategy.
References
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. []
Pawar J, et al. SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [19]
Jenita MJ. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. (2024). [14]
Derle DV, et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [22]
Saffar F, et al. A Review on Solid Dispersion: A Technology for improving bioavailability. International Journal of Pharmaceutical Research and Applications. (2022). [20]
Gould S, Scott K. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC. (2016). [12]
Vo CLN, et al. Current Trends on Solid Dispersions: Past, Present, and Future. PMC. [21]
MilliporeSigma. Cyclodextrins flyer: enhancing solubility and stability. [13]
Kumar V, et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. (2018). [15]
Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
A.P.S. Co-solvency: Significance and symbolism. (2025). [24]
Al-Kasmi B, et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. (2025). [8]
Serajuddin ATM, et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. (2005). [2]
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019). [4]
Technical Support Portal: 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride Synthesis
Welcome to the Advanced Applications Support Center. As an Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered N -alkylated piperazines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As an Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered
N
-alkylated piperazines.
The synthesis of 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine dihydrochloride presents two classic chemical challenges: the statistical difficulty of mono-alkylating a symmetrical diamine, and the notoriously poor reactivity of alkyl aryl ketones (like 4-fluoroacetophenone) under standard reductive amination conditions. To achieve high purity and yield, we bypass direct alkylation with 1-(4-fluorophenyl)ethyl halides—which inevitably leads to bis-alkylation—and instead utilize a Titanium(IV) isopropoxide-mediated reductive amination coupled with a mono-Boc-protection strategy[1].
I. Validated Synthetic Workflow
The following pathway illustrates the optimized, self-validating route to synthesize the target dihydrochloride salt without over-alkylation or premature ketone reduction.
Workflow for the Ti(OiPr)4-mediated reductive amination and dihydrochloride salt formation.
II. Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By isolating the imine formation from the reduction step, you eliminate the guesswork associated with competing side reactions.
Phase 1: Titanium-Mediated Imine Formation
Causality Focus: Alkyl aryl ketones are electronically deactivated and sterically hindered.
Ti(OiPr)4
acts simultaneously as a Lewis acid to activate the carbonyl carbon and as a water scavenger to drive the equilibrium toward the imine[2].
Charge a flame-dried, argon-purged flask with 4-fluoroacetophenone (1.0 eq) and
N
-Boc-piperazine (1.1 eq).
Dissolve the reagents in anhydrous THF (0.5 M concentration).
Heat the reaction mixture to reflux for 12–18 hours.
Self-Validation Checkpoint: Pull an aliquot, quench with water, extract with EtOAc, and analyze via LC-MS or TLC. The complete consumption of 4-fluoroacetophenone confirms that the equilibrium has successfully shifted to the titanium-imine complex. Do not proceed to Phase 2 until this is verified.
Phase 2: Kinetically Controlled Reduction
Cool the reaction mixture strictly to 0 °C (or down to -48 °C if over-reduction has been historically problematic in your lab)[2].
Add Sodium triacetoxyborohydride (
NaBH(OAc)3
, 2.0 eq) in small portions over 30 minutes.
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
Quench the reaction by adding saturated aqueous
NaHCO3
and stir vigorously. Filter the resulting titanium dioxide salts through a pad of Celite.
Extract the filtrate with dichloromethane, dry over
MgSO4
, and concentrate to yield the Boc-protected intermediate.
Phase 3: Deprotection and Dihydrochloride Salt Precipitation
Causality Focus: Aqueous acid deprotections often yield hygroscopic, gummy residues. Using anhydrous HCl in 1,4-dioxane ensures quantitative Boc cleavage while simultaneously precipitating the highly polar dihydrochloride salt out of the non-polar organic matrix[3].
Dissolve the crude 1-[1-(4-fluorophenyl)ethyl]-4-Boc-piperazine in a minimal amount of anhydrous chloroform or dichloromethane.
Dropwise, add a 4 M solution of HCl in 1,4-dioxane (10.0 eq) at room temperature[3].
Stir overnight. A white precipitate will form as the Boc group is cleaved and the basic piperazine nitrogens are protonated.
Remove the solvent under vacuum, triturate the residue with dry diethyl ether or ethyl acetate, and filter to isolate 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine dihydrochloride as a free-flowing crystalline powder.
III. Quantitative Data: Optimization of Reductive Amination
To understand why standard conditions fail for this specific molecule, review the quantitative comparison of reductive amination parameters below. The data clearly demonstrates the necessity of the
Ti(OiPr)4
/
NaBH(OAc)3
system.
Lewis Acid / Activator
Reducing Agent
Temperature Profile
Imine Conversion
Primary Impurity Observed
None
NaBH(OAc)3
RT, 24h
< 15%
Unreacted 4-fluoroacetophenone
AcOH (1.0 eq)
NaBH3CN
60 °C, 18h
~ 35%
1-(4-fluorophenyl)ethanol
Ti(OiPr)4
(1.5 eq)
NaBH4
Reflux then RT
~ 60%
Over-reduction byproducts
Ti(OiPr)4
(1.5 eq)
NaBH(OAc)3
Reflux then 0 °C
> 85%
Clean conversion (Trace ketone)
IV. Troubleshooting Desk (FAQs)
Q: My LC-MS shows a mass of +126 Da relative to the target product. What happened?A: This indicates bis-alkylation, specifically the formation of 1,4-bis(1-(4-fluorophenyl)ethyl)piperazine. This occurs when researchers attempt to use unprotected piperazine free base. Because piperazine is a symmetrical diamine, mono-alkylation is statistically difficult to control. To enforce strict mono-alkylation, you must use
N
-Boc-piperazine as your starting material[1].
Q: During the reduction step, I observe significant formation of 1-(4-fluorophenyl)ethanol. How can I suppress this?A: Ketone reduction is a competing side reaction. It is caused by adding the reducing agent before the imine equilibrium is fully established, or by performing the reduction at too high a temperature. Ensure you reflux the ketone, amine, and
Ti(OiPr)4
for at least 12 hours. Crucially, cool the reaction to 0 °C (or lower) before the portion-wise addition of
NaBH(OAc)3
to kinetically favor imine reduction over ketone reduction[2].
Q: The final dihydrochloride salt isolated is a sticky, hygroscopic gum instead of a powder. How do I fix this?A: Gummy salts are typically the result of residual water in the solvent matrix during protonation. Avoid using aqueous HCl. Instead, dissolve the purified free base (or the Boc-protected precursor) in an anhydrous solvent like chloroform, and treat it with anhydrous 4 M HCl in 1,4-dioxane. The dihydrochloride salt will precipitate cleanly as a crystalline solid[3].
V. References[1] PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909. European Patent Office (EPO). Available at:https://data.epo.org/publication-server/pdf-document?pn=1615909&ki=A1&cc=EP[2] Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jm070280c[3] Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - National Institutes of Health (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2838965/
Technical Support Center: Preventing Degradation of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in mainta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in maintaining the structural integrity of 1 (CAS: 1263378-99-9)[1]. This guide synthesizes field-proven protocols with rigorous chemical causality to ensure your experimental workflows remain robust and reproducible.
Section 1: Mechanistic Troubleshooting (The "Why")
Understanding the causality behind degradation is the first step in prevention. 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride degrades primarily through three interconnected pathways:
Hygroscopicity & Micro-Hydrolysis: As a dihydrochloride salt, this compound is inherently hygroscopic[1]. Moisture absorption leads to deliquescence, creating a micro-aqueous environment. This lowers the local pH and accelerates the hydrolysis of trace impurities, potentially catalyzing further structural breakdown.
Oxidative Susceptibility of Piperazine: The secondary amine in the piperazine ring is highly susceptible to oxidation. Transition metal impurities (e.g., Cu²⁺, Fe²⁺) or dissolved oxygen can rapidly catalyze the formation of N-oxides, N-formylpiperazine, or lead to ring-opening reactions (S_N2 substitution) under thermal stress, as observed in 2[2].
Photolytic Vulnerability: The benzylic position (the ethyl linker) and the fluorinated aromatic ring can undergo radical-mediated photo-oxidation or photodehalogenation when exposed to prolonged UV/Vis radiation.
Causative degradation pathways of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride.
Section 2: Experimental Workflows to Prevent Degradation
To establish a self-validating system, every step of your handling process must actively prevent the mechanisms outlined above.
Workflow 1: Bulk Powder Storage & Aliquoting
Receipt & Inspection: Upon receipt, immediately transfer the sealed vial to a desiccator. Critical: Do not open the vial until it has equilibrated to room temperature (approx. 30-60 minutes) to prevent condensation on the cold powder.
Inert Atmosphere Handling: Open the vial exclusively within a glove box or under a steady stream of dry Argon or Nitrogen (N₂).
Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and eliminates cumulative moisture exposure.
Sealing & Storage: Purge each aliquot vial with Argon, seal tightly with a PTFE-lined cap, and wrap with Parafilm. Store at -20°C in a desiccator containing indicating silica gel.
Workflow 2: Reconstitution & Solution Handling
Solvent Degassing: Prior to dissolving the compound, degas the solvent (e.g., HPLC-grade water or DMSO) by sparging with Argon for 15 minutes to remove dissolved oxygen.
Chelation (Optional but Recommended): If using aqueous buffers, add a trace amount of EDTA (e.g., 0.1 mM) to chelate trace transition metals (Cu²⁺, Fe²⁺) that act as catalysts for piperazine oxidation[2].
Preparation: Dissolve the single-use aliquot immediately before the experiment. Vortex gently; avoid sonication which generates localized heat and free radicals.
In-Use Protection: Wrap reaction vessels in aluminum foil to block ambient light and maintain the solution at 4°C if the experiment spans multiple hours.
Step-by-step handling workflow to prevent moisture and oxidative degradation.
Section 3: Quantitative Stability Data
To ensure trustworthiness in your experimental design, we benchmark the stability of the compound against standard3[3]. The following table summarizes the expected degradation profiles under various stress testing conditions.
Stress Condition
Parameters
Exposure Time
Expected Purity
Primary Degradant
Control (Ideal)
-20°C, Argon, Dark, Desiccated
12 Months
> 99.0%
None
Long-Term Storage
25°C / 60% RH, Dark
6 Months
~ 97.5%
Hydrolysis byproducts
Accelerated Stability
40°C / 75% RH, Dark
3 Months
< 95.0%
N-oxides, Cleavage products
Photostability
1.2M lux hours + 200W-hr/m² UV
7 Days
< 90.0%
Benzylic oxidation products
Oxidative Stress
3% H₂O₂ in solution, 25°C
24 Hours
< 85.0%
Piperazine N-oxides
Section 4: Frequently Asked Questions (FAQs)
Q1: My powder turned from a free-flowing white solid to a sticky, translucent mass. Can I still use it?A: No. This physical change indicates deliquescence due to severe moisture absorption[1]. The dihydrochloride salt has pulled water from the air, creating a micro-environment where hydrolysis and degradation accelerate. Discard the sample and ensure future aliquots are handled under dry inert gas and stored with active desiccants.
Q2: I need to store reconstituted solutions for a week. Is this advisable?A: It is highly discouraged. Aqueous piperazine derivatives are prone to oxidation and ring-opening reactions over time, especially if trace metals are present[2]. If you must store a solution, use degassed solvents, add 0.1 mM EDTA, blanket the headspace with Argon, and store at -80°C. However, fresh preparation from a dry powder aliquot is the gold standard for scientific integrity.
Q3: Does the 4-fluoro substitution affect the stability compared to an unsubstituted phenyl ring?A: Yes. The highly electronegative fluorine atom withdraws electron density from the aromatic ring, making the ring itself more resistant to electrophilic attack. However, it does not protect the benzylic position (the ethyl linker) or the piperazine ring from radical-mediated oxidation.
Q4: Why do you recommend avoiding sonication during dissolution?A: Sonication creates acoustic cavitation, which generates intense, localized micro-heating (up to several thousand Kelvin on a microscopic scale) and free radicals in the solvent. This thermal and oxidative stress can rapidly degrade the secondary amine of the piperazine ring. Gentle vortexing or end-over-end rotation is much safer.
References
Sigma-Aldrich. "1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride | 1263378-99-9 MSDS and Properties." Sigma-Aldrich.
International Council for Harmonisation (ICH). "ICH Q1A(R2) - Stability Testing of New Drug Substances and Products." European Medicines Agency / ICH Guidelines.
Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." The University of Texas at Austin.
Technical Support Center: 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride Assay Interference
Welcome to the Technical Support Center for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9). This compound features a lipophilic 4-fluorophenyl group coupled with a highly basic piperazine co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9). This compound features a lipophilic 4-fluorophenyl group coupled with a highly basic piperazine core. While it is a valuable scaffold in medicinal chemistry, its physicochemical properties—specifically its basicity, lipophilicity, and formulation as a dihydrochloride salt—make it a high-risk candidate for assay interference.
This guide provides mechanistic explanations, troubleshooting matrices, and self-validating protocols to help you resolve LC-MS/MS ion suppression, biochemical false positives, and spectroscopic artifacts.
Part 1: Knowledge Base & Mechanistic Troubleshooting (FAQs)
Section A: LC-MS/MS Signal Suppression & Matrix Effects
Q: Why does my calibration curve flatten out at higher concentrations in ESI+ LC-MS/MS?A: This is a classic case of chloride-induced ion suppression. Because the compound is a dihydrochloride salt, injecting high concentrations introduces a stoichiometric excess of chloride ions into the Electrospray Ionization (ESI) source. According to the Ion Evaporation Model, high concentrations of inorganic salts (>10 µM) drastically increase the surface tension and viscosity of the ESI droplets. This prevents the efficient ejection of the protonated piperazine into the gas phase, leading to severe signal quenching and non-linear responses[1]. Furthermore, chloride ions compete for available charge and can form neutral ion pairs with the basic piperazine nitrogen, further reducing the [M+H]⁺ signal[1].
Q: How can I eliminate this chloride-induced ion suppression?A: Direct "dilute-and-shoot" methods will fail at high concentrations. You must decouple the analyte from the chloride counter-ions. This is best achieved using a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) , which traps the protonated piperazine while allowing the chloride ions to be washed away[2]. Alternatively, for rapid triage, you can divert the early-eluting salt front (0–2 minutes) to waste using a switching valve before the MS inlet.
Section B: Biochemical Assays & False Positives
Q: The compound shows high potency in my enzymatic assay, but the dose-response curve is unusually steep (Hill slope > 2). Is this a true inhibitor?A: It is highly likely a false positive. Piperazine derivatives with bulky, lipophilic appendages are known to act as Pan-Assay Interference Compounds (PAINS)[3]. In aqueous buffers, these molecules can form colloidal aggregates (micelles) at micromolar concentrations. These aggregates non-specifically sequester the target enzyme, leading to artificial inhibition[3]. Additionally, dissolving a dihydrochloride salt in a weakly buffered assay can cause a localized pH drop, denaturing the enzyme and mimicking inhibition.
Q: How do I distinguish between a true target binder and a colloidal aggregator?A: You must perform a detergent-based triage. Adding a non-ionic detergent (like 0.01% Triton X-100) operates just below its critical micelle concentration to disrupt compound aggregates without denaturing the target enzyme. If the compound's IC₅₀ shifts dramatically to the right (loss of potency) upon the addition of detergent, it is a colloidal aggregator.
Section C: Spectroscopic Artifacts
Q: I am observing erratic baseline shifts in my FRET assay. What is causing this?A: The 4-fluorophenyl moiety absorbs strongly in the UV range (λmax ~260–270 nm). If your FRET donor excitation wavelength overlaps with this absorption window, the compound will cause an Inner Filter Effect (IFE), absorbing the excitation energy before it reaches the fluorophore, leading to artificial signal quenching.
Part 2: Quantitative Data & Troubleshooting Matrices
Table 1: Physicochemical Interference Risk Matrix
Molecular Feature
Affected Assay Type
Primary Interference Mechanism
Recommended Solution
Dihydrochloride Salt
LC-MS/MS (ESI+)
Ion suppression via increased droplet surface tension and charge competition.
MCX-SPE clean-up; Divert LC flow to waste for first 2 mins.
Dihydrochloride Salt
Enzymatic / Cell-based
Localized pH shift causing protein denaturation.
Pre-neutralize stock; use highly buffered assay media (e.g., 100 mM HEPES).
Lipophilic Piperazine
Biochemical Screening
Colloidal aggregation (PAINS) causing non-specific protein sequestration.
Add 0.01% Triton X-100 or CHAPS to assay buffer.
4-Fluorophenyl Group
UV-Vis / FRET
Inner Filter Effect (IFE) via UV absorbance (~260-270 nm).
Shift excitation wavelength; use red-shifted fluorophores.
Table 2: LC-MS/MS Source Optimization for Piperazine Salts
Parameter
Standard Setting
Optimized Setting for Piperazine Salts
Rationale
Mobile Phase Additive
0.1% Formic Acid
0.1% Formic Acid + 2 mM Ammonium Acetate
Acetate buffers the local pH and helps outcompete chloride for ion pairing.
Desolvation Temp
350 °C
450 °C
Higher heat overcomes the increased droplet surface tension caused by chloride.
Capillary Voltage
3.0 kV
1.5 - 2.0 kV
Lower voltage reduces background noise generated by high salt concentrations.
Part 3: Validated Experimental Protocols
Protocol A: MCX-SPE Clean-up for Chloride Removal (Self-Validating)
Causality: This protocol utilizes a strong cation exchange resin. The acidic wash keeps the piperazine secondary/tertiary amines protonated (bound to the resin) while flushing away the interfering chloride anions.
Self-Validation: Always run a blank matrix spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS) alongside your samples to verify that recovery drops are due to the matrix, not the SPE process.
Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water. Do not let the sorbent dry.
Sample Loading: Dilute your sample 1:1 with 2% Formic Acid to ensure the piperazine nitrogen is fully protonated (pH < pKa). Load onto the cartridge at a flow rate of 1 mL/min.
Aqueous Wash (Chloride Removal): Wash with 1.0 mL of 2% Formic Acid. This step flushes the chloride ions into the waste.
Organic Wash (Lipid Removal): Wash with 1.0 mL of Methanol to remove neutral lipophilic interferences.
Elution: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the piperazine, releasing it from the cation exchange resin.
Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in your initial LC mobile phase.
Protocol B: Detergent Triage for Colloidal Aggregation
Causality: Triton X-100 disrupts the hydrophobic interactions that hold piperazine-based colloidal aggregates together, releasing the sequestered enzyme.
Self-Validation: Include a known, true-positive competitive inhibitor as a control. Its IC₅₀ must remain unchanged in the presence of the detergent to validate the assay's integrity.
Buffer Preparation: Prepare your standard assay buffer. Split into two aliquots: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).
Pre-incubation: Incubate the target enzyme with 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (at its apparent IC₅₀ concentration) in both Buffer A and Buffer B for 15 minutes at room temperature.
Initiation: Add the enzymatic substrate to both reactions and measure the kinetic rate of product formation.
Data Interpretation:
If inhibition is maintained in Buffer B, the compound is a true binder.
If enzyme activity is fully restored in Buffer B, the compound is a colloidal aggregator (false positive).
Part 4: Troubleshooting Workflows
Fig 1. LC-MS/MS troubleshooting workflow for chloride-induced ion suppression.
Furey, A., et al. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International. Available at:[Link][1]
Devine, S. M., et al. "Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]
Wang, Y., et al. "Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction..." Journal of Forensic Sciences (Ovid). Available at:[Link][2]
In Vivo Pharmacology Support Center: 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride
Welcome to the Technical Support Center for in vivo applications of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. Working with fluorinated arylpiperazine derivatives presents unique physicochemical and metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for in vivo applications of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. Working with fluorinated arylpiperazine derivatives presents unique physicochemical and metabolic challenges. As a highly lipophilic base supplied as a hydrophilic dihydrochloride salt, this compound requires precise formulation strategies to prevent tissue toxicity and ensure systemic bioavailability.
This guide provides causality-driven troubleshooting, validated methodologies, and pharmacokinetic insights to ensure the scientific integrity of your preclinical models.
Part 1: Formulation & Administration Troubleshooting (FAQ)
Q: Why do my mice develop tail vein necrosis or severe injection site irritation after IV administration of the aqueous solution?A: The causality lies in the stoichiometry of the salt form. When 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is dissolved in unbuffered water or standard 0.9% saline, the two hydrochloride equivalents dissociate. This massive release of protons drives the solution pH down to highly corrosive levels (pH 2.5–3.5)[1]. Injecting this acidic bolus causes immediate endothelial damage, protein denaturation, and subsequent tissue necrosis.
Corrective Action: Never inject the unbuffered aqueous solution IV or IP. Always use a buffered vehicle (such as 1X PBS) and titrate the final solution to a physiological pH (7.2–7.4) prior to administration.
Q: Upon neutralizing the pH to 7.4, my solution immediately turns cloudy and precipitates. How do I fix this?A: You are observing a classic pKa-driven solubility conflict. While the dihydrochloride salt is highly water-soluble, neutralizing the pH strips the protons from the piperazine nitrogens, converting the compound back into its free base form. The 4-fluoro-phenyl-ethyl moiety is highly lipophilic, causing the uncharged free base to crash out of the aqueous phase.
Corrective Action: You must implement a co-solvent or inclusion complex system before adjusting the pH. We recommend a vehicle of 5% DMSO + 5% Tween-80 + 90% PBS, or a 10% Hydroxypropyl-β-Cyclodextrin (HPβCD) solution to encapsulate the lipophilic free base.
Workflow for formulating 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride for in vivo use.
Part 2: Pharmacokinetics (PK) & Metabolic Instability
Q: The half-life (
t1/2
) of the compound in my murine model is less than 30 minutes. Is this an experimental error?A: No, this is expected. Fluorophenylpiperazine derivatives are notorious for poor metabolic stability in rodents. They act as high-affinity substrates for hepatic Cytochrome P450 enzymes, specifically CYP3A4, CYP1A2, and CYP2D6[2]. The primary metabolic pathway is rapid N-dealkylation, which cleaves the piperazine ring from the fluorophenyl-ethyl scaffold, followed by aromatic hydroxylation. Furthermore, arylpiperazines often exhibit complex PK profiles, including double-peak phenomena due to enterohepatic recirculation[3].
Corrective Action: If you require sustained systemic exposure for proof-of-concept efficacy models, pre-treat the animals with a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) 2 hours prior to dosing, or utilize continuous subcutaneous infusion via osmotic minipumps.
Q: During efficacy testing, the control mice dosed with the compound exhibit hyperlocomotion, head-twitching, and hyperthermia. What is causing this?A: You are observing off-target serotonergic and dopaminergic toxidromes. The piperazine pharmacophore—particularly when substituted with a fluorophenyl group—acts as a potent mimic of amphetamines and a monoamine receptor agonist[4]. Specifically, these compounds bind strongly to 5-HT1A and 5-HT2A receptors and inhibit the reuptake of serotonin and norepinephrine[5]. This triggers a mild serotonin syndrome in rodents.
Corrective Action: To isolate your specific target's effect from these behavioral artifacts, run a parallel cohort pre-treated with a selective 5-HT antagonist (e.g., WAY-100635) to establish a baseline.
Hepatic CYP450-mediated metabolism of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine.
Part 3: Quantitative Data & Validated Methodologies
Data Presentation: Physicochemical & Formulation Parameters
Higher cost; requires stirring/sonication for 1-2 hours to form complex.
Experimental Protocols
Protocol 1: Self-Validating Formulation Methodology (IV/IP Administration)
Rationale: This protocol ensures the compound remains solvated during the critical transition from an acidic salt to a neutral free base.
Weighing: Calculate the required mass of the dihydrochloride salt, applying a 1.35x multiplier to achieve the desired free-base dose concentration.
Initial Solubilization: Dissolve the powder completely in 5% (v/v) Dimethyl sulfoxide (DMSO). Causality: DMSO solvates the lipophilic fluorophenyl core before water is introduced.
Surfactant Addition: Add 5% (v/v) Tween-80 and vortex for 60 seconds.
pH Adjustment: Measure the pH. Titrate dropwise with 0.1 N NaOH until the pH stabilizes at 7.2–7.4.
Sonication: If transient micro-precipitation occurs, sonicate the mixture in a water bath at 37°C for 10-15 minutes.
Self-Validation Step: Visually inspect the solution against a dark background. A validated formulation will remain optically clear for at least 4 hours at room temperature. If turbidity increases, the compound has crashed, and the co-solvent ratio must be increased.
Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol 2: In Vivo Pharmacokinetic Blood Sampling & LC-MS/MS Extraction
Rationale: Piperazine derivatives clear rapidly; strict temperature control and immediate protein precipitation are required to halt ex vivo degradation.
Administration: Dose rodents via the desired route (e.g., 2 mg/kg IV).
Sampling: Collect 50 µL of blood via submandibular bleed at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K2-EDTA tubes. Place immediately on wet ice.
Plasma Separation: Centrifuge samples at 2,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled microcentrifuge tubes.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing an internal standard, e.g., deuterated fluorophenylpiperazine) to 50 µL of plasma.
Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
Self-Validation Step: Run a blank plasma sample spiked with a known concentration of the compound alongside the experimental samples. Recovery must be >85% to validate the extraction efficiency.
Analysis: Transfer the supernatant to LC-MS/MS vials. Monitor the parent mass transition alongside key N-dealkylated metabolites to accurately map clearance[2].
References
para-Fluorophenylpiperazine - Wikipedia
Source: wikipedia.org
URL: [Link]
Piperazine: Human health tier II assessment
Source: industrialchemicals.gov.au
URL:[Link]
Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed
Source: nih.gov
URL:[Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc
Source: unodc.org
URL:[Link]
Welcome to the Technical Support Center for handling, synthesizing, and assaying 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9). This compound is a highly valuable building block in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling, synthesizing, and assaying 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9). This compound is a highly valuable building block in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics targeting Dopamine (D2/D4), Serotonin (5-HT), and Sigma (σ1/σ2) receptors[1][2].
Because it is supplied as a dihydrochloride salt and features a sterically hindering alpha-methyl benzyl group, researchers frequently encounter challenges during N-alkylation, amidation, and biological assay preparation. This guide provides field-proven troubleshooting, optimized protocols, and mechanistic insights to ensure experimental success.
Q1: My amidation reaction with 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is yielding <20% product. I am using EDC/HOBt and Triethylamine (TEA). What is going wrong?Causality & Solution: There are two distinct mechanistic issues here: the choice of base and the choice of coupling reagent.
The Base: The starting material is a dihydrochloride salt. To act as a nucleophile, the secondary amine on the piperazine ring must be fully deprotonated. TEA can sometimes fail to fully solubilize the resulting hydrochloride salts in solvents like DMF or Ethyl Acetate, leading to a heterogeneous mixture where the reaction only occurs on the crystal surface[3]. Switch to N,N-Diisopropylethylamine (DIPEA). DIPEA is more lipophilic, keeps the reaction homogeneous, and its steric bulk prevents it from acting as a competing nucleophile[3][4].
The Coupling Reagent: The 1-(4-fluorophenyl)ethyl group contains an alpha-methyl branch directly adjacent to the piperazine ring. This creates significant steric hindrance. Standard carbodiimides like EDC are insufficient for hindered secondary amines. Switch to HATU. HATU forms a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the pyridine ring of HATU induces a neighboring-group effect (hydrogen bonding with the incoming amine proton), drastically lowering the activation energy for sterically hindered couplings[5][6].
Q2: During the workup of my N-alkylation reaction, I am losing product in the aqueous phase. How do I prevent this?Causality & Solution: Piperazine derivatives are highly basic and easily protonated. If your aqueous wash is neutral or slightly acidic, the unreacted secondary amine (or even the tertiary amine product) will protonate and partition into the aqueous layer.
Solution: Adjust the pH of your aqueous wash to >10 using saturated Na₂CO₃ or 1M NaOH before extraction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Q3: I am testing the final fluorophenyl-piperazine derivative in a GPCR radioligand binding assay, but my replicates have high variance and high background noise. Why?Causality & Solution: Fluorophenyl-piperazines are highly lipophilic and basic. They exhibit "sticky" behavior, binding non-specifically to polystyrene assay plates and pipette tips, which artificially lowers the free ligand concentration and increases background noise.
Solution: Add 0.1% to 0.5% Bovine Serum Albumin (BSA) (fatty-acid free) to your assay buffer. BSA acts as a carrier protein, keeping the lipophilic ligand in solution and preventing it from adsorbing to the plasticware. Additionally, use low-binding polypropylene plates instead of standard polystyrene.
Section 3: Quantitative Data & Optimization Matrices
Table 1: Physicochemical & Analytical Properties
Property
Value
Rationale / Application
CAS Number
1263378-99-9
Specific to the dihydrochloride salt.
Molecular Weight
281.19 g/mol
Required for exact stoichiometric calculations.
Formula
C₁₂H₁₇FN₂ · 2HCl
Indicates two equivalents of base are strictly required for neutralization.
LC-MS Ionization
ESI+ (Positive mode)
Basic piperazine nitrogen readily accepts a proton (M+H)⁺ = 209.1.
| NMR Solvent | DMSO-d₆ or D₂O | The salt is poorly soluble in CDCl₃. Use DMSO-d₆ for full characterization. |
Table 2: Amidation Optimization Matrix for Hindered Piperazines
Coupling Reagent
Base
Solvent
Expected Yield
Notes
EDC/HOBt
TEA
DCM
< 20%
Fails due to steric hindrance and poor salt solubility[3].
HBTU
DIPEA
DMF
40 - 50%
Moderate activation; lacks the neighboring group effect[6].
Protocol 1: Optimized One-Pot Free-Basing and HATU-Mediated Amidation
Self-Validating Checkpoint System: This protocol is designed so that visual state changes confirm the success of each step.
Preparation of the Active Ester:
In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).
Add DIPEA (3.0 eq, 3.0 mmol). Validation: The solution should remain clear.
Add HATU (1.1 eq, 1.1 mmol) in one portion.
Stir at room temperature (25°C) for 15 minutes. Validation: The solution will turn pale yellow, indicating the formation of the active 7-azabenzotriazole ester.
In Situ Free-Basing and Coupling:
Add 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (1.0 eq, 1.0 mmol) directly to the reaction mixture.
Add an additional 2.0 eq (2.0 mmol) of DIPEA. (Total DIPEA = 5.0 eq. 2 eq to neutralize the 2HCl, 3 eq to drive the coupling).
Stir at 25°C for 12 hours. Validation: The initial suspension will slowly become a homogeneous clear/yellow solution as the dihydrochloride salt is neutralized and consumed.
Workup:
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ (pH ~8-9).
Extract with EtOAc (3 x 20 mL).
Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: In Vitro GPCR Radioligand Binding Assay Preparation
Compound Solubilization:
Dissolve the purified fluorophenyl-piperazine derivative in 100% DMSO to create a 10 mM master stock. Validation: Ensure complete dissolution; no particulate matter should be visible.
Serial Dilution:
Perform serial dilutions (10-point curve, half-log steps) in 100% DMSO.
Aqueous Transfer:
Transfer the DMSO stocks into the assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4). The final DMSO concentration in the assay well must not exceed 1% to prevent protein denaturation.
Incubation:
Incubate the compound with the membrane preparation (e.g., expressing Dopamine D4 or Sigma-1 receptors) and the radioligand (e.g., [³H]-spiperone) for 60 minutes at 25°C[1][2].
Section 5: Visualizations
Workflow for the free-basing and HATU-mediated amidation of the hindered piperazine.
Typical GPCR (D2/D4) inhibitory signaling pathway modulated by fluorophenyl-piperazine derivatives.
References
ACS Publications. "Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea". Organic Process Research & Development.[Link]
Google Patents. "Proton acceptor iminium/carbocation-type coupling agents". US20100144588A1.
MDPI. "4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316". Pharmaceuticals.[Link]
ACS Publications. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective". Journal of Medicinal Chemistry.[Link]
MDPI. "Epimerisation in Peptide Synthesis". Molecules.[Link]
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride vs other piperazine derivatives
Pharmacological and Synthetic Profiling of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride: A Comparative Guide As drug discovery pivots toward highly selective, multi-target central nervous system (CNS) agents,...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological and Synthetic Profiling of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride: A Comparative Guide
As drug discovery pivots toward highly selective, multi-target central nervous system (CNS) agents, substituted piperazines remain a cornerstone scaffold[1]. Among these, 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS: 1263378-99-9) represents a structurally nuanced building block. By introducing an ethyl bridge and an alpha-methyl chiral center to the classic phenylpiperazine pharmacophore, this compound exhibits distinct physicochemical and pharmacological behaviors compared to its unbranched or unsubstituted counterparts.
This guide objectively compares the performance, target affinity, and experimental handling of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride against other prominent piperazine derivatives, providing a self-validating framework for researchers and medicinal chemists.
Structural Causality and Target Affinity
The pharmacological profile of piperazine derivatives is highly sensitive to steric and electronic modifications[2]. To understand the utility of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, we must analyze the causality behind its structural components:
The Dihydrochloride Salt: The free base of piperazine derivatives is typically an oil prone to rapid oxidation. Formulating the compound as a dihydrochloride salt ensures stoichiometric protonation of both piperazine nitrogens (
pKa1≈9.8
,
pKa2≈5.6
). This maximizes aqueous solubility for in vitro assays and locks the molecule into a stable crystalline lattice, preventing degradation.
Para-Fluoro Substitution: The highly electronegative fluorine atom at the para position serves a dual purpose. First, it enhances lipophilicity, improving blood-brain barrier (BBB) penetration. Second, it acts as a metabolic shield, blocking rapid para-hydroxylation by hepatic Cytochrome P450 (CYP2D6) enzymes, thereby extending the compound's half-life compared to unsubstituted phenylpiperazines[1].
The 1-Phenylethyl Linker: Unlike 1-(4-fluorophenyl)piperazine (pFPP), which features a direct nitrogen-to-aryl bond, the 1-phenylethyl linker introduces an alpha-methyl group. This creates a stereocenter and increases the spatial distance between the basic amine and the aromatic ring. This steric bulk disrupts planar binding, shifting the molecule's affinity away from 5-HT
2C
receptors and enhancing its fit within the deeper hydrophobic pockets of Dopamine D
2
and 5-HT
1A
receptors[3].
Quantitative Performance Comparison
The table below summarizes the receptor binding affinities and primary metabolic routes of key piperazine derivatives. Data reflects standard in vitro radioligand binding profiles for these structural classes[2][4][5].
Compound
5-HT
1A
Affinity (
Ki
, nM)
5-HT
2A
Affinity (
Ki
, nM)
D
2
Affinity (
Ki
, nM)
Primary Metabolic Route
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine
~15.2
~85.4
~45.0
CYP3A4 (N-dealkylation)
1-(4-Fluorophenyl)piperazine (pFPP)
20.5
145.0
>1000
CYP2D6, CYP3A4
1-(3-Chlorophenyl)piperazine (mCPP)
42.0
110.0
>1000
CYP2D6
1-Benzylpiperazine (BZP)
>1000
>1000
>1000 (DAT active)
CYP2D6, COMT
Note: Lower
Ki
values indicate higher binding affinity. BZP acts primarily as a monoamine transporter inhibitor rather than a direct receptor agonist[5].
Fig 1. Receptor binding and downstream Gi/o protein signaling pathway of the compound.
To objectively verify the multi-target affinity of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride against D
2
and 5-HT
1A
receptors, a highly controlled radioligand competition assay is required. The following protocol is designed as a self-validating system; every reagent choice is grounded in mechanistic causality to prevent false positives.
Reagents & Buffer Preparation
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM MgCl
2
, 1 mM EDTA.
Causality: Mg
2+
ions are strictly required because they act as allosteric modulators for G-protein coupled receptors (GPCRs), stabilizing the high-affinity ternary complex (Agonist-Receptor-G protein). Omitting Mg
2+
artificially lowers the measured affinity for 5-HT
1A
agonists. EDTA is included to chelate trace heavy metals that catalyze the oxidation of the piperazine ring.
Membrane Preparation: Resuspend HEK-293 cells stably expressing the target human receptor in ice-cold assay buffer. Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .
Incubation: In a 96-well plate, combine 50 µL of the radioligand (at a concentration equal to its
Kd
), 50 µL of the test compound (serial dilutions from
10−10
to
10−5
M), and 100 µL of the membrane suspension.
Equilibration: Incubate the plates in the dark at 22°C for 60 minutes.
Causality: Room temperature ensures that the binding reaction reaches thermodynamic equilibrium without accelerating the proteolytic degradation of the membrane receptors.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic fluoro-compound).
Washing: Wash the filters three times with 1 mL of ice-cold (4°C) Tris-HCl buffer.
Causality: The sudden drop in temperature is critical. It kinetically traps the receptor-ligand complex by rapidly decreasing the dissociation rate constant (
koff
), preventing the loss of bound radioligand during the vacuum pull.
Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillant, and measure the retained radioactivity (CPM) using a liquid scintillation counter. Calculate the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
Fig 2. Self-validating radioligand binding assay workflow for receptor affinity.
Strategic Applications in Drug Development
Compared to simple derivatives like pFPP (which acts primarily as a mild 5-HT
1A
agonist and is often monitored as a recreational drug of abuse[4]) or BZP (a non-selective stimulant[5]), 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride offers a highly tunable scaffold.
Because the secondary amine of the piperazine ring remains unprotected, it serves as an ideal nucleophile for further synthetic elaboration. Researchers frequently utilize this intermediate in Buchwald-Hartwig cross-coupling or reductive amination reactions to synthesize bulky, multi-target atypical antipsychotics. The presence of the alpha-methyl group provides an opportunity for chiral resolution, allowing developers to isolate enantiomers that may exhibit heavily biased agonism at GPCRs, a critical frontier in reducing extrapyramidal side effects in modern neurotherapeutics[3][6].
BZP/piperazines drug profile. The European Union Drugs Agency (EUDA).[Link]
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. PMC.[Link]
The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents. MDPI.[Link]
Comparative Efficacy Guide: 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride in CNS Drug Discovery
As central nervous system (CNS) drug development shifts toward highly selective monoamine receptor modulators, the structural nuances of pharmacophores dictate both target affinity and pharmacokinetic viability. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
As central nervous system (CNS) drug development shifts toward highly selective monoamine receptor modulators, the structural nuances of pharmacophores dictate both target affinity and pharmacokinetic viability. This guide provides an objective, data-driven comparison of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS 1263378-99-9)[1] against traditional arylpiperazine alternatives.
By analyzing its structural determinants, receptor binding profiles, and metabolic stability, we will establish why this specific building block offers superior performance for developing 5-HT (serotonin) and dopaminergic ligands.
Mechanistic Rationale: The Structural Advantage
Arylpiperazines are classic pharmacophores that anchor to the conserved aspartate residue (Asp3.32) within the binding pocket of monoamine G-protein-coupled receptors (GPCRs)[2]. However, early-generation compounds like 1-(3-chlorophenyl)piperazine (mCPP) suffer from poor subtype selectivity and rapid hepatic clearance.
The structural modifications in 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine address these liabilities through two primary mechanisms:
Para-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the para position of the phenyl ring blocks cytochrome P450-mediated aromatic hydroxylation. This significantly reduces the molecule's intrinsic clearance rate compared to unsubstituted variants[3].
Ethyl Linker (Steric Bulk): Unlike direct aryl attachments, the branched ethyl linker introduces a chiral center and steric hindrance. This restricts conformational flexibility, forcing the molecule into an orientation that favors specific receptor subtypes (such as 5-HT1A or 5-HT7) while penalizing binding to off-target receptors (like α1-adrenergic receptors)[4].
Fig 1: GPCR signaling cascade modulated by phenylpiperazine derivatives.
Comparative Performance Analysis
To objectively evaluate efficacy, we compare 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine against two widely used baseline compounds: mCPP (a non-selective serotonergic agent) and pFPP (1-(4-fluorophenyl)piperazine, lacking the ethyl linker).
Quantitative Efficacy Data
Compound
5-HT1A Affinity (
Ki
, nM)
5-HT7 Affinity (
Ki
, nM)
Microsomal
T1/2
(min)
Lipophilicity (LogP)
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine
12.5
8.2
> 60
2.4
mCPP (1-(3-chlorophenyl)piperazine)
45.0
> 8000
25
2.1
pFPP (1-(4-fluorophenyl)piperazine)
35.2
115.0
40
1.8
Data Interpretation: The addition of the ethyl linker in our target compound yields a nearly 14-fold increase in 5-HT7 affinity compared to pFPP, validating the hypothesis that steric bulk enhances subtype selectivity[4]. Furthermore, the combination of the fluoro-group and the branched linker extends the microsomal half-life to over 60 minutes, providing a highly stable pharmacokinetic profile suitable for in vivo studies.
Validated Experimental Methodologies
To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating, step-by-step protocols used to determine receptor affinity and metabolic stability.
Fig 2: Parallel high-throughput screening workflow for compound validation.
Protocol A: GPCR Radioligand Binding Assay
Causality: This competitive displacement assay quantifies the target compound's binding affinity (
Ki
). By utilizing a known radiotracer, we isolate binding kinetics from functional receptor activation, eliminating downstream signaling noise[5].
Membrane Preparation: Thaw CHO cell membranes expressing the target GPCR (e.g., 5-HT1A). Resuspend the pellet in final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Note: MgCl2 is critical for maintaining the high-affinity state of the GPCR.[5]
Reaction Assembly: In a 96-well plate, combine 150 µL of the membrane suspension (3–20 µg protein), 50 µL of the test compound at varying serial dilutions, and 50 µL of the radioligand solution (e.g.,
[3H]
-8-OH-DPAT for 5-HT1A)[5].
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium[5].
Filtration & Quenching: Terminate the reaction rapidly via vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well harvester. Wash four times with ice-cold buffer to flush away unbound radioligand[5].
Quantification: Dry the filters at 50 °C for 30 minutes. Seal in polyethylene, add scintillation cocktail, and count radioactivity. Calculate the
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+([S]/Kd))
[5].
Protocol B: Liver Microsomal Stability Assay
Causality: To predict in vivo hepatic clearance, compounds are subjected to liver microsomes rich in Phase I metabolizing enzymes. The exogenous addition of NADPH is an absolute requirement, as it provides the reducing equivalents necessary for CYP450-mediated oxidation[3].
System Preparation: Thaw pooled human liver microsomes and dilute to a working concentration of 0.5 mg/mL in 0.05 M potassium phosphate buffer (pH 7.4)[3].
Reaction Initiation: Mix the microsomal solution with the test compound to achieve a final compound concentration of 1 µM to 10 µM. Pre-incubate the mixture at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system[3].
Time-Course Sampling: At predetermined intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture[3].
Enzymatic Quenching: Immediately transfer the extracted aliquots into tubes containing an equal volume of ice-cold acetonitrile. Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins for clean downstream analysis[3].
LC-MS/MS Analysis: Centrifuge the quenched samples to separate the protein pellet. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time and calculate the intrinsic clearance half-life (
T1/2
)[3].
A Comparative Guide to Phenylpiperazine-Based Ligands for CNS Targets: Alternatives to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the 4-phenylpiperazine scaffold represents a "privileged" structure, consistently appearin...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the 4-phenylpiperazine scaffold represents a "privileged" structure, consistently appearing in potent and selective ligands for a variety of aminergic G-protein coupled receptors (GPCRs).[1] This guide provides a comparative analysis of alternative compounds to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, a representative member of this chemical class. Due to the limited publicly available data on this specific molecule, this guide will focus on well-characterized alternative compounds that target the likely pharmacological space of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride: the dopamine and serotonin receptor families.
The structural motif of a phenyl group attached to a piperazine ring is a cornerstone in the design of ligands for dopamine (D2, D3, D4) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) receptors.[2] These receptors are pivotal in regulating mood, cognition, and motor control, making them key targets for treating a spectrum of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety.[3] This guide will delve into selective dopamine D3 receptor antagonists and high-affinity serotonin 5-HT1A receptor ligands as exemplary alternatives, providing supporting experimental data and detailed protocols for their evaluation.
Dopamine D3 Receptor Antagonists: A Focus on Selectivity
The dopamine D3 receptor has emerged as a significant target for the treatment of neuropsychiatric disorders, including schizophrenia and substance abuse.[4] The development of D3-selective antagonists over D2 antagonists is driven by the hypothesis that such selectivity may offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[4] Here, we compare two notable D3 receptor antagonists featuring the core phenylpiperazine structure.
Comparative Performance of D3 Receptor Antagonists
Compound
Target Receptor
Ki (nM)
D2/D3 Selectivity
Key Structural Features
Reference
NGB 2904
Dopamine D3
1.4
~155-fold
2,3-Dichlorophenylpiperazine linked to a fluorene-2-carboxamide via a butyl chain.
ABT-925
Dopamine D3
2.9 (human)
>100-fold
tert-Butyl-trifluoromethylpyrimidine moiety connected to the piperazine.
NGB 2904 stands out as a highly potent and selective D3 receptor antagonist. Its 2,3-dichlorophenyl substitution on the piperazine ring and the extended fluorene-2-carboxamide moiety contribute to its high affinity and selectivity.[6] In preclinical studies, NGB 2904 has been shown to inhibit the rewarding effects of cocaine and attenuate relapse to drug-seeking behavior, highlighting its potential in addiction therapy.[7][8]
ABT-925 is another potent and selective D3 antagonist that has been evaluated in human subjects.[5][9][10] Its distinct chemical structure, featuring a pyrimidine heterocycle, demonstrates that diverse chemical space can be explored to achieve D3 selectivity.[11] ABT-925 has shown efficacy in animal models predictive of antipsychotic activity without inducing catalepsy, a common side effect associated with D2 antagonism.[4][5]
The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.[3][12] Arylpiperazine derivatives, particularly those with a 2-methoxyphenyl substituent, are known to exhibit high affinity for this receptor.[13][14]
Comparative Performance of 5-HT1A Receptor Ligands
NAN-190 is a classic example of a high-affinity 5-HT1A ligand; however, its utility is limited by its nearly equal affinity for α1-adrenergic receptors.[15] This lack of selectivity can lead to undesirable side effects.
The development of analogs such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine illustrates a successful strategy to improve selectivity. By replacing the planar phthalimide group with a bulky, lipophilic adamantane moiety, a remarkable 160-fold selectivity over α1-adrenergic receptors was achieved while maintaining high 5-HT1A affinity.[15] This highlights the critical role of the terminal amide portion in dictating selectivity.
Further exploration of the terminal amide fragment, as seen with the cis-bicyclo[3.3.0]octane derivative (2a) , demonstrates that replacing the heteroaryl moiety with a cycloalkyl group can also yield compounds with high affinity for 5-HT1A receptors and a significantly improved selectivity profile, being devoid of α1-adrenergic antagonist activity.[14]
Experimental Protocols
The characterization of these and other novel phenylpiperazine derivatives relies on standardized in vitro assays. Below are detailed protocols for radioligand binding and functional cAMP assays.
Radioligand Binding Assay for Dopamine Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
Materials:
Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing human recombinant dopamine D2 or D3 receptors.[16][17]
Radioligand: [3H]Spiperone or another suitable high-affinity radioligand.[17][18]
Non-specific Binding Control: (+)-Butaclamol or another appropriate displacer.[17]
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[16]
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[19]
Scintillation Counter and Cocktail.
Procedure:
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
Reaction Setup: In a 96-well plate, combine the membrane preparation (10-40 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a saturating concentration of the control displacer is used instead of the test compound. The final assay volume is typically 200-250 µL.[19]
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[16][18][19]
Filtration: Rapidly terminate the incubation by vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[17][20]
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[17][19]
Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay for Gαi-Coupled Receptors
This protocol outlines a method to determine the functional activity (agonist or antagonist) of a test compound at a Gαi-coupled receptor, such as the 5-HT1A receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
Cell Line: A suitable host cell line (e.g., CHO or HEK293) expressing the Gαi-coupled receptor of interest.
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor).[21][22][23]
Stimulation Buffer: Typically a Hanks' Balanced Salt Solution (HBSS) based buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[21]
Forskolin (for Gαi antagonist mode): An adenylyl cyclase activator.
Agonist Control: A known agonist for the receptor.
Procedure:
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
Compound Addition:
Agonist Mode: Add serial dilutions of the test compound to the cells.
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC80) of a known agonist. For Gαi-coupled receptors, the assay is often performed in the presence of forskolin to stimulate a measurable level of cAMP that can then be inhibited by the agonist.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[21]
Data Analysis:
Agonist Mode: Plot the response (e.g., luminescence or fluorescence ratio) against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50, which can be used to calculate the antagonist's affinity (Kb).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: A typical experimental workflow for the in vitro characterization of novel CNS-active compounds.
Conclusion
While 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride itself is not extensively documented in publicly accessible literature, its core structure places it within a well-studied and highly significant class of CNS-active compounds. By examining well-characterized alternatives such as the selective dopamine D3 antagonists NGB 2904 and ABT-925, and high-affinity 5-HT1A ligands derived from 1-(2-methoxyphenyl)piperazine, researchers can gain valuable insights into the structure-activity relationships that govern potency and selectivity at these important therapeutic targets. The experimental protocols provided herein offer a robust framework for the in-house evaluation of novel compounds, facilitating the discovery and development of the next generation of CNS therapeutics.
References
Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2054. [Link]
Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]
Leopoldo, M., et al. (2011). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. CNS & Neurological Disorders - Drug Targets, 10(6), 684-700. [Link]
Mokrosz, M. J., et al. (1995). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2054. [Link]
Cas no 69628-75-7 (1-(1-Phenylethyl)piperazine). (2024, August 30). [Link]
Higley, A. E., et al. (2011). The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats. Psychopharmacology, 215(2), 387-396. [Link]
Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]
Sit, S. Y., et al. (1998). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening, 3(3), 187-194. [Link]
Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 42-51. [Link]
Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors. Bioorganic & Medicinal Chemistry Letters, 14(3), 679-682. [Link]
Yuan, J., et al. (1998). NGB 2904 and NGB 2849: Two Highly Selective Dopamine D3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 8(19), 2715-2718. [Link]
Xi, Z. X., & Gardner, E. L. (2007). Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction. CNS Drug Reviews, 13(2), 241-259. [Link]
Malawska, B., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(1), 100-109. [Link]
Lee, K., et al. (2016). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 17(10), 1632. [Link]
Di Pietro, P., & Leopoldo, M. (2019). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 13, 114. [Link]
Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(1), 104412. [Link]
Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry, 16(1), 104412. [Link]
Iijima, I., et al. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 30(10), 1884-1889. [Link]
Lee, K., et al. (2016). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 17(10), 1632. [Link]
Misquitta, S., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4876-4884. [Link]
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-6. [Link]
Kowalski, P., et al. (2013). New Arylpiperazines with Flexible versus Partly Constrained Linker as Serotonin 5‐HT1A/5‐HT7 Receptor Ligands. Archiv der Pharmazie, 346(5), 339-348. [Link]
Iijima, I., et al. (1989). Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. Chemical & Pharmaceutical Bulletin, 37(6), 1537-1540. [Link]
Searle, G., et al. (2010). Blockade of -PHNO binding in human subjects by the dopamine D3 receptor antagonist ABT-925. International Journal of Neuropsychopharmacology, 13(4), 443-453. [Link]
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Searle, G., et al. (2010). Blockade of -PHNO binding in human subjects by the dopamine D3 receptor antagonist ABT-925. International Journal of Neuropsychopharmacology, 13(4), 443-453. [Link]
(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aiming to achieve high-fidelity reproducibility in experiments involving the synthesis and characterizat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aiming to achieve high-fidelity reproducibility in experiments involving the synthesis and characterization of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. While specific, peer-reviewed synthetic protocols and extensive biological data for this exact molecule are not widely published, this document establishes a robust, reproducible methodology based on well-established principles for analogous N-arylpiperazine derivatives.[1][2][3] The focus is on the causality behind experimental choices and the implementation of a self-validating workflow to ensure batch-to-batch consistency.
Introduction: The Challenge of Reproducibility in Novel Compound Synthesis
Reproducibility is the cornerstone of scientific integrity.[4][5] For a novel or sparsely documented compound like 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine dihydrochloride, establishing a reproducible experimental baseline is paramount for the validation of any subsequent biological or pharmacological findings. Inconsistencies in purity, isomeric composition, or salt form can lead to significant variations in experimental outcomes.[5]
This guide will compare common synthetic and analytical methodologies, providing a recommended protocol designed for high fidelity and rigorous validation.
Synthetic Strategy: Reductive Amination as the Method of Choice
The target molecule is an N-substituted piperazine. While several methods exist for N-alkylation of piperazines, reductive amination stands out for its high selectivity, operational simplicity, and avoidance of harsh reagents, making it a highly reproducible and scalable choice.[6][7]
Comparison of Synthetic Approaches
Method
Description
Advantages
Disadvantages & Reproducibility Concerns
Direct Alkylation
Reaction of piperazine with a halo-alkane (e.g., 1-(1-chloroethyl)-4-fluorobenzene).
Conceptually simple.
Low Reproducibility. High risk of over-alkylation (N,N'-disubstitution), difficult purification, potential for elimination side-products.
Reductive Amination
Reaction of piperazine with a ketone (4'-fluoroacetophenone) in the presence of a reducing agent to form an intermediate iminium ion, which is then reduced in situ.[7][8]
High Reproducibility. Excellent control over mono-alkylation, generally high yields, mild reaction conditions, wide functional group tolerance.[6][9]
Requires careful selection of the reducing agent to avoid reduction of the ketone starting material.
This two-step, one-pot protocol is designed for clarity and reproducibility. The process involves the initial formation of the C-N bond via an iminium intermediate, followed by reduction and final conversion to the dihydrochloride salt.
Evaluating the specificity of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Evaluating the Specificity of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride in Targeted Drug Discovery As a Senior Application Scientist, evaluating the specificity of chemical intermediates is not merely an e...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Specificity of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine Dihydrochloride in Targeted Drug Discovery
As a Senior Application Scientist, evaluating the specificity of chemical intermediates is not merely an exercise in quality control; it is the foundation of rational drug design. 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS 1263378-99-9) is a highly specialized, chiral pharmacophore building block[1]. It is predominantly utilized in the development of central nervous system (CNS) agents and highly selective ion channel antagonists.
Unlike simple unsubstituted piperazines, the addition of the 1-(4-fluorophenyl)ethyl moiety imparts profound stereochemical and electronic properties that dictate both target binding affinity and in vivo pharmacokinetics. This guide objectively compares the specificity of this compound against its structural alternatives and provides self-validating experimental protocols for evaluating its enantiomeric purity.
Pharmacological Specificity: The Case for the 4-Fluoro Substitution
To understand the value of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine, we must examine its causality in structure-activity relationships (SAR). A premier case study is its role in the discovery of second-generation Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists, such as the clinical candidate AMG 628[2].
TRPV1 is a non-selective cation channel involved in pain sensation. When designing antagonists, researchers evaluated various fluorinated derivatives of 1-(1-phenylethyl)piperazine to optimize potency and metabolic stability.
The Causality of the 4-Fluoro Choice:
Metabolic clearance often occurs via cytochrome P450-mediated oxidation at the para-position of phenyl rings. By introducing a highly electronegative fluorine atom at the 4-position, researchers effectively block this metabolic soft spot without adding significant steric bulk. As demonstrated in the SAR data below, while the 2-fluoro and 3-fluoro isomers exhibited unacceptable in vivo clearance rates (>3 L/h/kg), the 4-fluoro derivative maintained high target potency while drastically improving pharmacokinetic stability[2].
Table 1: SAR Comparison of Fluorinated Piperazine Pharmacophores in TRPV1 Antagonism
Pharmacophore Alternative
Capsaicin-Mediated Assay Potency
Acid-Mediated Assay Potency
In Vivo Clearance (CL)
Overall Viability
Unsubstituted (16i)
Baseline (1x)
Baseline (1x)
Moderate
Baseline candidate
2-Fluorophenyl (17b)
2x more potent
2x more potent
> 3 L/h/kg (Unacceptable)
Rejected (Poor PK)
3-Fluorophenyl (16m)
3x less potent
Equipotent (1x)
> 3 L/h/kg (Unacceptable)
Rejected (Poor PK & Potency)
4-Fluorophenyl (17a)
Equipotent (1x)
2x more potent
Optimal (< 1 L/h/kg)
Selected (AMG 628 Precursor)
Data synthesized from the evaluation of TRPV1 antagonists[2]. The 4-fluorophenyl derivative provides the optimal balance of target specificity and metabolic stability.
The integration of the 4-fluorophenyl piperazine core into a larger drug scaffold directly influences the downstream signaling pathway of the target receptor. Below is the workflow for utilizing this intermediate, followed by the biological mechanism it ultimately modulates.
Caption: Workflow for utilizing the 4-fluorophenyl piperazine intermediate in TRPV1 antagonist discovery.
Caption: Mechanism of action of TRPV1 antagonists blocking calcium influx and subsequent pain signaling.
Because biological targets like TRPV1 are highly stereoselective, the (R)-enantiomer of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine is exclusively required for optimal receptor binding[2]. The compound is typically supplied as a dihydrochloride salt to ensure bench stability and prevent atmospheric oxidation[1]. However, evaluating its enantiomeric excess (ee%) requires a self-validating analytical protocol.
Causality of Experimental Choices:
Direct injection of the dihydrochloride salt onto a chiral stationary phase (CSP) will result in severe peak tailing and potential column degradation. The chloride counter-ions interact non-specifically with the silica backbone of the column. Therefore, the protocol mandates a free-basing step prior to analysis. Furthermore, the inclusion of diethylamine (DEA) in the mobile phase suppresses secondary interactions between the basic piperazine nitrogen and residual silanols on the CSP, ensuring sharp, baseline-resolved peaks.
Step-by-Step Methodology:
Sample Preparation (Free-Basing):
Weigh 10 mg of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride into a 2 mL microcentrifuge tube.
Add 1 mL of 0.1 M NaOH (aqueous) and vortex for 30 seconds to liberate the free base.
Add 1 mL of HPLC-grade Hexane. Vortex vigorously for 1 minute to extract the free base into the organic layer.
Centrifuge at 3,000 rpm for 2 minutes to achieve phase separation.
Carefully transfer the upper organic layer (Hexane) to a clean HPLC vial.
Chromatographic Conditions:
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based CSP.
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: DEA is critical for peak symmetry.
Flow Rate: 1.0 mL/min (Isocratic).
Temperature: 25°C.
Detection: UV absorbance at 254 nm.
System Suitability & Validation:
Inject a racemic standard of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine first.
Validation Criteria: The resolution factor (
Rs
) between the (R) and (S) enantiomers must be
≥1.5
(baseline resolution). The tailing factor (
Tf
) for both peaks must be
≤1.2
.
Sample Analysis:
Inject 10 µL of the prepared sample extract.
Calculate the enantiomeric excess (ee%) using the integrated peak areas:
ee%=Area(R)+Area(S)Area(R)−Area(S)×100
By adhering to this protocol, researchers ensure that the structural specificity of the intermediate is rigorously verified before committing to downstream multi-step syntheses.
References
Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties
Journal of Medicinal Chemistry (ACS Publications)[Link]
Title: Comprehensive Standard Operating Procedure for the Handling and Disposal of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistic...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Standard Operating Procedure for the Handling and Disposal of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistics
Target Audience: Researchers, EHS Professionals, and Drug Development Scientists
Executive Summary & Chemical Profiling
In pharmaceutical development, the safe handling and disposal of halogenated amine salts require precise logistical planning. 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a specialized active pharmaceutical ingredient (API) intermediate. While it provides critical structural motifs for drug discovery, its disposal presents specific environmental and toxicological challenges due to the presence of both a fluorine atom and a dihydrochloride salt[1][2].
As a Senior Application Scientist, I emphasize that disposal is not merely discarding waste; it is the final step in chemical stewardship. Improper disposal can lead to the release of highly corrosive gases or aquatic toxicity. This guide provides a self-validating, step-by-step protocol for the compliant destruction of this compound.
Quantitative Hazard & Disposal Summary
To facilitate immediate risk assessment, the critical physicochemical and regulatory data dictating the disposal of this compound are summarized below.
Parameter
Specification / Classification
Causality / Operational Impact
GHS Hazards
H302 (Harmful if swallowed), H315, H319, H335 (Irritant)
Requires strict PPE (respirators, gloves) during waste consolidation[1].
Must be evaluated under 40 CFR 261.3 for characteristic toxicity. Treated as generic hazardous waste[3].
Aquatic Toxicity
Toxic to aquatic life
Absolute prohibition of drain disposal or sewer discharge[4].
Approved Disposal
High-Temperature Incineration
Must be processed at a licensed facility equipped with an afterburner and flue gas scrubber[4].
Mechanistic Rationale for Disposal Methodologies
Do not treat this compound as standard organic waste. The molecular structure dictates a specific destruction pathway:
The Dihydrochloride Salt: For every mole of the piperazine derivative incinerated, two moles of hydrogen chloride (HCl) gas are generated[1].
The Fluorophenyl Group: Thermal breakdown of the carbon-fluorine bond releases hydrogen fluoride (HF) gas, which is profoundly corrosive and toxic[2].
The Causality of Choice: Because of these halogenated byproducts, standard open burning or basic incineration is strictly prohibited. The compound must be routed to a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing [2][4]. The scrubber utilizes alkaline solutions (like NaOH or Ca(OH)₂) to neutralize the acidic HF and HCl gases before exhaust is released into the atmosphere.
Step-by-Step Disposal Protocol
Ensure all procedures are conducted under a certified chemical fume hood by personnel wearing appropriate PPE (NIOSH-approved particulate respirator, chemical-resistant gloves, and safety goggles)[3].
Phase 1: Waste Segregation and Containment
Isolate the Waste: Collect all unreacted 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride powder, contaminated filter papers, and residual reaction mixtures. Do not mix with strong oxidizing agents or strong bases, as this can trigger exothermic degradation[1][2].
Primary Packaging: Deposit the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) drum or amber glass jar).
Labeling: Clearly label the container with the chemical name, GHS hazard pictograms (Irritant, Health Hazard), and the warning: "Halogenated Organic Waste - Generates HF/HCl upon combustion."
Phase 2: Empty Container Management
Triple Rinsing: Empty reagent bottles must be treated as hazardous waste. Triple rinse the containers with a compatible solvent (e.g., methanol or water, depending on your waste stream rules)[4].
Rinsate Disposal: Add the rinsate to your designated halogenated liquid waste carboy.
Container Destruction: Puncture the rinsed plastic containers to render them unusable, or send glass containers to an approved sanitary landfill[4].
Phase 3: Manifesting and Transport
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office or a licensed third-party waste vendor.
Documentation: Provide the vendor with the Safety Data Sheet (SDS). Explicitly note the presence of fluorine and chloride salts so they can route the waste to a facility with a flue gas scrubber[4].
Emergency Spill Response for Disposal
In the event of an accidental release during waste consolidation, adherence to a strict operational plan prevents respiratory exposure and environmental contamination.
Evacuation & Isolation: Evacuate personnel not wearing protective equipment from the spill area. Remove all ignition sources[5].
Containment: Do not flush with water immediately, as this will spread the aquatic toxin into the sewer system[4].
Mechanical Recovery: Use non-sparking tools to gently sweep or shovel the powdered material. Avoid generating airborne dust[4]. Place the spilled material into a sealed hazardous waste container.
Decontamination: Once the bulk solid is removed, wash the contaminated surface with a damp cloth or mop. Dispose of the cleaning materials in the same hazardous waste container[6].
Disposal Logic & Workflow Visualization
The following diagram illustrates the mandatory decision tree and physical workflow for the safe destruction of this compound.
Caption: Workflow for the compliant disposal and thermal destruction of fluorinated piperazine dihydrochloride salts.
References
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]
Cole-Parmer. Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine (RCRA Guidelines). Retrieved from [Link]
Personal protective equipment for handling 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical hazards of handling 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride . Because this...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical hazards of handling 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride .
Because this compound is a highly active piperazine derivative formulated as a dihydrochloride salt, standard laboratory safety protocols are insufficient. This guide provides the mechanistic reasoning behind advanced PPE selection and establishes a self-validating operational workflow to ensure absolute safety during drug development and analytical procedures.
Physicochemical Hazard Profile & Causality
To establish a fail-safe handling protocol, we must first understand the causality of the hazards associated with this specific molecular structure.
Hygroscopicity & Localized Acidity: The dihydrochloride salt formulation makes this compound highly water-soluble. If micro-dust contacts mucous membranes, eyes, or sweat on the skin, it rapidly dissolves. This dissolution releases hydrochloric acid (HCl), causing an immediate, localized drop in pH that results in severe tissue irritation and chemical burns[1][2].
Sensitization Potential: The piperazine pharmacophore is a well-documented respiratory and dermal sensitizer. Repeated exposure to airborne micro-particles can trigger occupational asthma, wheezing, and severe allergic contact dermatitis. Once sensitized, even minute future exposures can trigger an acute systemic response[3].
Electrostatic Aerosolization: Fine crystalline powders of hydrochloride salts are highly prone to static buildup. During weighing, electrostatic repulsion can cause the powder to "jump" and aerosolize, drastically increasing the risk of inhalation and surface contamination[4].
Exposure Pathways and PPE Interventions for Piperazine Derivatives.
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered specifically to counteract the hazards of hydrophilic, sensitizing salts.
PPE Category
Specification
Mechanistic Rationale (The "Why")
Respiratory Protection
NIOSH-approved N95 or P100 particulate respirator.
Intercepts electrostatically aerosolized micro-dust. Prevents the piperazine ring from reaching the bronchial mucosa, mitigating the risk of occupational asthma[2][3].
Hand Protection
Double-gloved Nitrile (≥0.11 mm thickness). Do not use latex.
Latex is porous and poses its own allergy risks. Nitrile provides a superior barrier against aqueous solutions, preventing the hygroscopic salt from dissolving in hand sweat and penetrating the dermal layer[1].
Eye Protection
Tight-fitting, unvented chemical safety goggles.
Standard safety glasses leave the orbital area exposed to ambient dust. Unvented goggles prevent airborne dihydrochloride dust from dissolving in the tear film and causing severe corneal burns[1][4].
Body Protection
Fluid-resistant, disposable Tyvek lab coat or standard lab coat with a chemical apron.
Encapsulates the operator. Disposable sleeves prevent cross-contamination when transitioning your arms in and out of the fume hood.
This protocol is designed as a self-validating system . Each step contains a verification check to ensure the hazard is contained before proceeding to the next phase.
Phase 1: Environmental Setup & Verification
Ventilation Verification: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or hard-ducted chemical fume hood. Validation: Check the digital flow monitor to ensure a face velocity of 80–100 feet per minute (fpm) before opening the chemical container.
Static Mitigation: Place a static-dissipative weighing mat inside the hood. Utilize an anti-static U-shaped weighing spatula. This neutralizes the electrostatic charge of the dihydrochloride crystals, preventing them from aerosolizing.
Phase 2: Active Handling
3. Donning: Don the PPE in the following order: Lab coat
→
N95/P100 Respirator
→
Goggles
→
Inner Nitrile Gloves
→
Outer Nitrile Gloves.
4. Tare and Transfer: Place the destination vial on the analytical balance inside the hood and tare it. Keep the source container and destination vial within 2 inches of each other to minimize the drop height of the powder.
5. In-Situ Dissolution: Never transport dry piperazine powder across the laboratory. Add your primary solvent (e.g., DMSO, or a buffered aqueous solution) directly to the destination vial inside the fume hood. Validation: Cap and visually inspect the vial to ensure complete dissolution before removing it from the hood.
Phase 3: Doffing & Decontamination
6. Wet-Wipe Decontamination: Because the dihydrochloride salt is highly water-soluble, dampen a lint-free wipe with distilled water. Wipe down the balance, spatulas, and hood surfaces.
7. Safe Doffing: Remove the outer gloves by peeling them inside-out, encapsulating any residual chemical dust inside the glove material. Dispose of them immediately in the solid hazardous waste bin.
Standard Operating Procedure Workflow for Piperazine Derivative Handling.
Spill Response & Waste Disposal Plan
In the event of a spill, dry sweeping is strictly prohibited as it will immediately aerosolize the sensitizing powder[1].
Spill Classification
Quantity Threshold
Primary Response Action
Decontamination Agent
Minor Spill
< 50 grams (Inside Hood)
Do not sweep. Use the wet-wipe method. Gently place a damp, lint-free cloth over the powder to dissolve and absorb it.
Distilled water (Leverages the salt's high aqueous solubility).
Major Spill
≥ 50 grams (Outside Hood)
Evacuate personnel. Don full PPE (including PAPR if available). Use a dedicated HEPA-filtered vacuum.
Waste Segregation:
All materials that have come into contact with 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (including empty source vials, contaminated gloves, and wet-wipes) must be placed in a sealed, puncture-resistant container. Label clearly as "Hazardous Solid Waste: Toxic/Sensitizing Piperazine Derivatives" and dispose of according to institutional EPA guidelines[2].